molecular formula C9H8BrNO B1373445 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one CAS No. 681246-49-1

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

Cat. No.: B1373445
CAS No.: 681246-49-1
M. Wt: 226.07 g/mol
InChI Key: VMRJYVAAFYLRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one (CAS 681246-49-1) is a high-purity brominated indanone derivative that serves as a key synthetic intermediate in organic synthesis and pharmaceutical research . Its molecular formula is C9H8BrNO, with a molecular weight of 226.07 g/mol . The compound features a rigid indanone scaffold substituted with a reactive amino group at the 6-position and a bromine atom at the 7-position, providing unique steric and electronic properties ideal for constructing complex molecules . This bromo-amino functionality allows for selective cross-coupling reactions, such as Buchwald-Hartwig amination, making it a valuable building block for synthesizing pharmacologically active indane derivatives and novel heterocyclic compounds . Researchers utilize this compound extensively in fragment-based drug design and kinase inhibitor development, particularly for central nervous system (CNS) targets, leveraging its privileged indanone core . Beyond medicinal chemistry, it is also employed in material science as a precursor for functionalized organic semiconductors . The compound is characterized by comprehensive analytical data, including 1H NMR, HPLC, and MS, to ensure quality and reproducibility . For laboratory safety, note that it carries hazard statements H302, H315, H319, and H335 . To maintain stability, store in a cool, dry place, kept in a dark place under an inert atmosphere at room temperature . This product is intended for research applications and is strictly For Research Use Only. It is not approved for human or animal use, diagnostics, or commercial product formulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-7-bromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRJYVAAFYLRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697945
Record name 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681246-49-1
Record name 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various pharmaceutical agents. This document delves into its molecular structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its application in cross-coupling reactions. Detailed experimental protocols and analytical data are provided to support researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework and versatile functionalization potential have made it a target for the development of agents with a wide range of therapeutic applications, including antiviral, anti-inflammatory, analgesic, and anticancer properties. 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, in particular, serves as a crucial building block for central nervous system (CNS) agents, leveraging its unique substitution pattern for further molecular elaboration.[1] The presence of both an amino and a bromo group on the aromatic ring allows for selective and orthogonal chemical modifications, making it a highly valuable intermediate in the synthesis of complex molecules.[1]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular and physical characteristics of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is fundamental for its effective utilization in synthesis and for the interpretation of experimental results.

Molecular Structure

The chemical structure of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is characterized by a fused bicyclic system consisting of a benzene ring and a five-membered ring containing a ketone. The key functional groups, an amino group at position 6 and a bromine atom at position 7, are ortho to each other on the aromatic ring.

cluster_0 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C3a C C3->C3a C4 C C3a->C4 C7a C C3a->C7a C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 N6 N C6->N6 H₂N C7->C7a Br7 Br C7->Br7 C7a->C1

Caption: Chemical structure of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.

Physicochemical Data

A summary of the key physicochemical properties of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1]
CAS Number 681246-49-1[2]
Appearance Not specified (likely a solid)-
Boiling Point 379.7 ± 42.0 °C at 760 mmHg[1]
Storage Room temperature, away from light, under inert gas[1]

Synthesis and Purification

The synthesis of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is a critical process for its availability in research and development. The most direct reported method involves the electrophilic bromination of 6-amino-2,3-dihydro-1H-inden-1-one.

Synthetic Protocol: Bromination of 6-Amino-2,3-dihydro-1H-inden-1-one

This protocol is based on a procedure described in available chemical literature.[2] The causality behind this experimental choice lies in the activating and ortho,para-directing nature of the amino group, which facilitates the regioselective introduction of the bromine atom at the ortho position (C7). The use of a mixed solvent system of chloroform and DMF aids in the solubility of the starting material and the reaction intermediates.

Start 6-Amino-2,3-dihydro-1H-inden-1-one Reagents Br₂ CHCl₃/DMF (9:1) Start->Reagents Dissolve in Reaction Stirring 1 hour Reagents->Reaction Slow addition of Br₂ Workup Filtration Reaction->Workup Purification Drying under vacuum Workup->Purification Product 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one Purification->Product

Caption: Synthetic workflow for 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-amino-2,3-dihydro-1H-inden-1-one (1.0 eq) in a 9:1 mixture of chloroform (CHCl₃) and N,N-dimethylformamide (DMF).

  • Bromination: Slowly add a solution of bromine (Br₂) (1.0 eq) in chloroform to the stirred solution of the starting material.

  • Reaction Monitoring: Stir the reaction mixture for 1 hour at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion of the reaction, a precipitate typically forms. Isolate the solid product by filtration.

  • Purification: Wash the filter cake with a suitable solvent (e.g., cold chloroform) and dry it under vacuum to afford the desired product.[2]

Self-Validating System: The identity and purity of the synthesized compound must be confirmed by analytical techniques such as NMR and mass spectrometry, as detailed in the following section. The expected isotopic pattern for a monobrominated compound in the mass spectrum serves as a key validation point.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, DMSO-d₆): The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.

  • δ 7.28 (dt, 1H): Aromatic proton likely at position 4.

  • δ 7.17 (d, 1H): Aromatic proton likely at position 5.

  • δ 5.87 (br s, 3H): Broad singlet corresponding to the two protons of the amino group and likely one proton of residual water in the DMSO-d₆.

  • δ 2.89 (m, 2H): Methylene protons at position 2.

  • δ 2.62 (m, 2H): Methylene protons at position 3.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of bromine through its characteristic isotopic pattern.

  • MS (ESI+): m/z 226, 228 (M+H)⁺

  • MS (ESI-): m/z 225, 227 (M-H)⁻[2]

The presence of two peaks of approximately equal intensity separated by two mass units is indicative of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

While specific IR data for the title compound is not available, characteristic absorption bands can be predicted based on its functional groups.

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C=O stretching: A strong absorption band around 1680-1700 cm⁻¹ for the conjugated ketone.

  • C-N stretching: In the range of 1250-1350 cm⁻¹.

  • C-Br stretching: Typically found in the fingerprint region below 800 cm⁻¹.

Reactivity and Synthetic Applications

The synthetic utility of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one stems from the differential reactivity of its amino and bromo functionalities, allowing for a range of transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The bromine atom at the 7-position is amenable to Suzuki-Miyaura cross-coupling reactions, enabling the formation of a new carbon-carbon bond.[3] This reaction is a powerful tool for introducing aryl or vinyl substituents at this position.

General Reaction Scheme:

Start 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one Reagents R-B(OH)₂ Pd Catalyst Base Start->Reagents + Product 6-Amino-7-aryl-2,3-dihydro-1H-inden-1-one Reagents->Product

Caption: General scheme for the Suzuki-Miyaura coupling of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.

Experimental Considerations:

  • Catalyst: A variety of palladium catalysts can be employed, often in combination with phosphine ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).

  • Base: A base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used.

Buchwald-Hartwig Amination

The bromine atom can also participate in Buchwald-Hartwig amination reactions to form a new carbon-nitrogen bond.[4] This allows for the introduction of a wide range of primary and secondary amines at the 7-position.

General Reaction Scheme:

Start 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one Reagents R₁R₂NH Pd Catalyst Base Start->Reagents + Product 6,7-Diamino-2,3-dihydro-1H-inden-1-one derivative Reagents->Product

Sources

An In-depth Technical Guide to 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one (CAS Number: 681246-49-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Indanone Building Block

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is a strategically important substituted indanone that serves as a valuable intermediate in the synthesis of complex bioactive molecules.[1] Its rigid, bicyclic core, coupled with the ortho-positioning of an amine and a bromine atom, offers a unique chemical handle for a variety of synthetic transformations. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS). The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is fundamental for its effective use in research and development. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 681246-49-1[1]
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1]
Boiling Point 379.7 ± 42.0 °C at 760 mmHg[1]
Storage Room temperature, away from light, under inert gas[1]
Spectroscopic Data:

¹H NMR (300 MHz, DMSO-d₆): δ 7.28 (dt, 1H), 7.17 (d, 1H), 5.87 (br s, 3H), 2.89 (m, 2H), 2.62 (m, 2H).

Synthesis and Purification: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is typically achieved through the electrophilic bromination of 6-amino-2,3-dihydro-1H-inden-1-one. The amino group is an activating, ortho-, para-director, making the adjacent C7 position susceptible to bromination.

Experimental Protocol:

Materials:

  • 6-amino-2,3-dihydro-1H-inden-1-one

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Chloroform (CHCl₃)

  • Bromine (Br₂)

  • Pyridine

  • Phenylsulfonyl chloride

  • Dichloromethane (CH₂Cl₂)

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-amino-2,3-dihydro-1H-inden-1-one (1 equivalent) in a 9:1 mixture of chloroform and N,N-dimethylformamide.

  • Bromination: Slowly add a solution of bromine (1 equivalent) in chloroform to the reaction mixture at room temperature. The use of NBS as an alternative brominating agent is also a common and often milder method.

  • Reaction Monitoring: Stir the reaction mixture for 1 hour at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, filter the reaction mixture. The resulting filter cake contains the crude product.

  • Purification: Wash the filter cake with a minimal amount of cold chloroform to remove residual starting material and impurities. Dry the purified product under vacuum.

Self-Validating System and Causality: The choice of a polar aprotic solvent system (CHCl₃/DMF) facilitates the dissolution of the starting material and the reaction intermediates. Bromine is a classic electrophilic brominating agent. The reaction is typically high-yielding due to the activating effect of the amino group. The precipitation of the product upon formation simplifies the isolation process.

G cluster_synthesis Synthesis Workflow start Start: 6-Amino-2,3-dihydro-1H-inden-1-one dissolution Dissolution in CHCl3/DMF (9:1) start->dissolution Step 1 bromination Electrophilic Bromination (Br2 or NBS) dissolution->bromination Step 2 reaction Stir at Room Temperature (1 hr) bromination->reaction Step 3 workup Filtration and Washing reaction->workup Step 4 product Product: 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one workup->product Step 5

A simplified workflow for the synthesis of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.

Applications in Drug Discovery and Medicinal Chemistry

The unique arrangement of functional groups in 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one makes it a highly versatile building block for the synthesis of a wide array of bioactive molecules and heterocyclic systems.[1]

Precursor for CNS-Active Agents:

The indanone core is a key structural motif in several centrally acting agents. For instance, the related compound 2,3-dihydro-1H-inden-1-amine is a direct precursor to Rasagiline, an irreversible inhibitor of monoamine oxidase-B (MAO-B) used in the treatment of Parkinson's disease. The presence of the amino and bromo groups on the aromatic ring of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one allows for further structural modifications to explore structure-activity relationships (SAR) for novel MAO inhibitors or other CNS targets. Indanone derivatives have been investigated for their potential as multifunctional agents for Alzheimer's disease, targeting cholinesterase and monoamine oxidase enzymes.[2]

Role in the Synthesis of Neuroprotective Agents:

Neurodegenerative diseases are a major focus of modern drug discovery. The indanone scaffold has been explored for the development of neuroprotective agents.[2] The amino group in 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one can be readily derivatized to introduce pharmacophores known to impart neuroprotective properties. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and modulate the electronic and steric properties of the molecule, which can be crucial for optimizing blood-brain barrier penetration and target engagement.

G cluster_application Application in Neuroprotective Agent Synthesis cluster_modifications Chemical Modifications start_mol 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one amino_derivatization Amino Group Derivatization start_mol->amino_derivatization cross_coupling Cross-Coupling at Bromo Position start_mol->cross_coupling library_gen Library of Novel Indanone Derivatives amino_derivatization->library_gen cross_coupling->library_gen screening Biological Screening (e.g., Neuroprotective Assays) library_gen->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt drug_candidate Potential Drug Candidate for Neurodegenerative Diseases lead_opt->drug_candidate

A logical workflow illustrating the use of the title compound in drug discovery.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

A key application of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is its use in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents at the 7-position. This is a powerful strategy for generating molecular diversity.

Step-by-Step Suzuki Coupling Protocol:
  • Reaction Setup: To a flame-dried Schlenk flask, add 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expertise & Experience Behind the Choices: The choice of a palladium catalyst and a suitable ligand is critical for the efficiency of the cross-coupling reaction. The base is required to activate the boronic acid. A degassed solvent is used to prevent the oxidation of the palladium(0) catalyst.

G cluster_suzuki Suzuki Coupling Experimental Workflow setup Reaction Setup: - 6-Amino-7-bromo-indanone - Boronic Acid - Pd Catalyst - Base solvent Add Degassed Solvent setup->solvent heating Heat under Inert Atmosphere solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous Work-up monitoring->workup purification Column Chromatography workup->purification product 7-Aryl/Heteroaryl-6-amino-indanone purification->product

A step-by-step workflow for a Suzuki cross-coupling reaction.

Safety and Handling

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a platform for the synthesis of diverse libraries of compounds, particularly for the discovery of novel therapeutics for central nervous system disorders. The synthetic routes and application workflows described in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this important chemical intermediate in their drug discovery and development programs.

References

  • MySkinRecipes. 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. [Link]

  • Google Patents.
  • PubMed. Novel cerebroprotective agents with central nervous system stimulating activity. 1. Synthesis and pharmacology of 1-amino-7-hydroxyindan derivatives. [Link]

  • Google Patents. US6548710B2 - Process for preparing 1-indanones.
  • MDPI. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. [Link]

  • PubMed Central (PMC). 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. [Link]

  • PubMed. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. [Link]

  • PubMed. Neuroprotective effect of bromelain in 6-hydroxydopamine induced in vitro model of Parkinson's disease. [Link]

  • Open Access Macedonian Journal of Medical Sciences. Neuroprotective Agents: A Simple Overview. [Link]

  • MDPI. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. [Link]

  • PubMed Central (PMC). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties. [Link]

  • MDPI. Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. [Link]

  • PubMed Central (PMC). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. [Link]

  • PubMed Central (PMC). Bioactive heterocycles containing endocyclic N-hydroxy groups. [Link]

Sources

The Diverse Biological Activities of 1-Indanone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1-indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological landscape of 1-indanone derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, therapeutic potential, and the experimental methodologies used for their evaluation.

Introduction to the 1-Indanone Core

1-Indanone, characterized by a benzene ring fused to a five-membered ring containing a ketone group, serves as a foundational structure for a vast array of synthetic and naturally occurring compounds. Its rigid framework and amenability to chemical modification have made it an attractive starting point for the development of novel therapeutic agents across various disease areas. Extensive research has revealed that derivatives of 1-indanone exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] This guide will delve into the core biological activities of these derivatives, elucidating the underlying molecular mechanisms and providing practical experimental protocols for their investigation.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

1-Indanone derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines through diverse mechanisms of action.[3] These compounds often target key signaling pathways and cellular processes that are dysregulated in cancer.

Mechanisms of Anticancer Action

The anticancer effects of 1-indanone derivatives are frequently attributed to their ability to induce apoptosis (programmed cell death), inhibit cell cycle progression, and suppress angiogenesis (the formation of new blood vessels that supply tumors).

One of the key mechanisms involves the modulation of the NF-κB (Nuclear Factor-kappa B) signaling pathway .[3] NF-κB is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis.[3] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and survival. Certain 1-indanone derivatives, such as the thiazolyl hydrazone derivative ITH-6, have been shown to exert their anticancer effects by downregulating the expression of NF-κB p65 and the anti-apoptotic protein Bcl-2.[3][4] This leads to the arrest of cancer cells in the G2/M phase of the cell cycle and the induction of apoptosis.[3][4]

Another important anticancer mechanism is the inhibition of tubulin polymerization .[5] Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. Some gallic acid-based indanone derivatives have demonstrated antitubulin effects, inhibiting the tubulin polymerase enzyme.[5]

Furthermore, certain 1-indanone derivatives exhibit antiangiogenic properties .[5] Angiogenesis is critical for tumor growth and metastasis. A gallic acid-based indanone derivative has been shown to significantly suppress Vascular Endothelial Growth Factor Receptors (VEGF-R1 and VEGF-R2) and Hypoxia-Inducible Factor-α (HIF-α) in human breast cancer cells, thereby inhibiting the formation of new blood vessels.[5]

anticancer_pathway cluster_cell Cancer Cell Indanone 1-Indanone Derivative NFkB NF-κB (p65) Indanone->NFkB Inhibits Bcl2 Bcl-2 Indanone->Bcl2 Inhibits Tubulin Tubulin Indanone->Tubulin Inhibits VEGFR VEGF-R1/R2 Indanone->VEGFR Inhibits HIF1a HIF-1α Indanone->HIF1a Inhibits G2M_Arrest G2/M Arrest NFkB->G2M_Arrest Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Angiogenesis Angiogenesis VEGFR->Angiogenesis HIF1a->Angiogenesis mtt_workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with 1-Indanone Derivative A->B C 3. Add MTT Reagent B->C D 4. Incubate (Formation of Formazan) C->D E 5. Add Solubilization Solution D->E F 6. Measure Absorbance at 570 nm E->F

Caption: Workflow for the MTT Cytotoxicity Assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 1-Indanone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. [6][7][8]

Mechanisms of Anti-inflammatory Action

A primary mechanism of anti-inflammatory action for many 1-indanone derivatives is the inhibition of cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2. [9][10]These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. [2]By blocking COX activity, these compounds can effectively reduce inflammation, pain, and fever. [2]Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a potent nonselective inhibitor of both COX-1 and COX-2. [10] In addition to COX inhibition, some 2-benzylidene-indanone derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. [11]This suggests that these compounds can modulate the inflammatory response at the level of cytokine signaling.

anti_inflammatory_pathway cluster_cell Inflammatory Cell (e.g., Macrophage) Indanone 1-Indanone Derivative Signaling Signaling Cascade Indanone->Signaling Inhibits COX COX-1 / COX-2 Indanone->COX Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->Signaling Signaling->COX Upregulates Cytokines IL-6, TNF-α Signaling->Cytokines Upregulates Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation

Caption: Anti-inflammatory Mechanisms of 1-Indanone Derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema assay is a widely used in vivo model to screen for the anti-inflammatory activity of compounds. [12][13][14][15][16] Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential. [13] Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the 1-indanone derivative or a control vehicle to the animals via an appropriate route (e.g., oral, intraperitoneal).

  • Carrageenan Injection: After a specific time interval (e.g., 30 minutes to 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each animal. [12][13]4. Paw Volume Measurement: Measure the volume of the paw at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. [12]5. Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

carrageenan_workflow cluster_workflow Carrageenan-Induced Paw Edema Workflow A 1. Administer 1-Indanone Derivative B 2. Inject Carrageenan into Paw A->B C 3. Measure Paw Volume at Different Time Points B->C D 4. Calculate Percentage of Edema Inhibition C->D

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Neuroprotective Activity: A Multifaceted Approach to Neurodegeneration

The 1-indanone scaffold is at the core of several compounds developed for the treatment of neurodegenerative diseases, most notably Alzheimer's disease. [8][17][18]Their neuroprotective effects stem from their ability to modulate multiple targets involved in the pathophysiology of these complex disorders.

Mechanisms of Neuroprotective Action

A key strategy in the development of 1-indanone-based neuroprotective agents is the dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . [8][17][19]

  • AChE Inhibition: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. [20]In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine. [21]By inhibiting AChE, 1-indanone derivatives can increase the levels of acetylcholine in the brain, thereby improving cognitive function. [8][17]Donepezil, a widely prescribed drug for Alzheimer's disease, is an indanone derivative that acts as a potent AChE inhibitor. [8]It is believed to bind to both the catalytic and peripheral anionic sites of the enzyme. [22][23]

  • MAO-B Inhibition: MAO-B is an enzyme that degrades neurotransmitters such as dopamine. [17]Inhibition of MAO-B can increase dopamine levels, which is beneficial in conditions like Parkinson's disease. [8]Additionally, MAO-B activity contributes to oxidative stress in the brain, a common feature of many neurodegenerative diseases. By inhibiting MAO-B, 1-indanone derivatives can exert both symptomatic relief and potentially disease-modifying effects through the reduction of oxidative stress. [8][17]

neuroprotective_pathway cluster_neuron Cholinergic & Dopaminergic Neurons Indanone 1-Indanone Derivative AChE AChE Indanone->AChE Inhibits MAOB MAO-B Indanone->MAOB Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Degrades Cognition Improved Cognition Acetylcholine->Cognition Dopamine Dopamine MAOB->Dopamine Degrades OxidativeStress Oxidative Stress MAOB->OxidativeStress Increases Neurotransmission Enhanced Neurotransmission Dopamine->Neurotransmission Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Reduces

Caption: Neuroprotective Mechanisms of 1-Indanone Derivatives.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a simple, rapid, and reliable colorimetric assay for measuring AChE activity and screening for its inhibitors. [20][24][25][26] Principle: The assay uses acetylthiocholine as a substrate for AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity. [20] Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.5), a solution of DTNB, a solution of acetylthiocholine, and a solution of the 1-indanone derivative at various concentrations. [26]2. Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound or control vehicle.

  • Enzyme Addition: Add the AChE enzyme solution to each well.

  • Substrate Addition and Measurement: Initiate the reaction by adding the acetylthiocholine solution. Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) using a microplate reader in kinetic mode. [24][25][26]5. Calculation of Inhibition: Calculate the rate of reaction for each concentration of the inhibitor and determine the percentage of inhibition relative to the control.

ellman_workflow cluster_workflow Ellman's Method Workflow A 1. Prepare Reagents (Buffer, DTNB, Substrate, Inhibitor) B 2. Add Reagents and Enzyme to 96-well plate A->B C 3. Initiate Reaction with Substrate (Acetylthiocholine) B->C D 4. Measure Absorbance at 412 nm (Kinetic Mode) C->D E 5. Calculate Percentage of AChE Inhibition D->E

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Antimicrobial Activity: A Potential Source of New Antibiotics

The emergence of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. 1-Indanone derivatives have demonstrated promising activity against a range of bacteria and fungi, making them a valuable scaffold for the development of novel anti-infective drugs. [6][8][27][28]

Spectrum of Antimicrobial Activity

Studies have shown that various 1-indanone derivatives exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species. [6][27]For example, isoxazole-fused 1-indanones have been tested for their in vitro antibacterial activity against Escherichia coli and Bacillus subtilis, and for their antifungal activity against Aspergillus niger and Penicillium notatum. [6]Some naturally occurring 1-indanone derivatives, known as pterosins, also possess antimicrobial properties. [27] While the broad-spectrum activity is promising, the precise molecular mechanisms by which most 1-indanone derivatives exert their antimicrobial effects are still under investigation. Molecular docking studies have suggested potential interactions with targets such as methionyl-tRNA synthetase (MetRS) and penicillin-binding proteins (PBP). [28]

Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [29][30][31][32][33] Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after incubation. [30] Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Serial Dilution of Compound: Prepare serial dilutions of the 1-indanone derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. [29]4. Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no growth is observed. [30]

broth_microdilution_workflow cluster_workflow Broth Microdilution Workflow A 1. Prepare Serial Dilutions of 1-Indanone Derivative B 2. Inoculate with Standardized Microbial Suspension A->B C 3. Incubate under Appropriate Conditions B->C D 4. Determine Minimum Inhibitory Concentration (MIC) C->D

Caption: Workflow for the Broth Microdilution Assay.

Conclusion

The 1-indanone scaffold represents a remarkably versatile platform for the discovery and development of new therapeutic agents. The diverse biological activities of its derivatives, spanning from anticancer and anti-inflammatory to neuroprotective and antimicrobial effects, underscore the significant potential of this chemical class. This technical guide has provided a comprehensive overview of the key mechanisms of action and the experimental methodologies used to evaluate these activities. By understanding the intricate molecular interactions and employing robust screening assays, researchers can continue to unlock the full therapeutic potential of 1-indanone derivatives in the ongoing quest for novel and effective treatments for a wide range of human diseases.

References

  • Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • Bansal, R., Singh, R., Dutta, T. S., Dar, Z. A., & Bajpai, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]

  • Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • Patsnap Synapse. (2024). What are COX-1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Nayak, S., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 951665. [Link]

  • Nayak, S., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 951665. [Link]

  • Patel, V. K., et al. (2010). Antimicrobial and antifungal screening of indanone acetic acid derivatives. Journal of Chemical and Pharmaceutical Research, 2(2), 50-56. [Link]

  • Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Worek, F., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-6. [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • Ten-Pereira, E., et al. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Simoni, E., et al. (2023). Investigation on Novel E/Z 2-Benzylideneindan-1-One-Based Photoswitches with AChE and MAO-B Dual Inhibitory Activity. Molecules, 28(4), 1833. [Link]

  • Singh, P., et al. (2015). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. RSC Advances, 5(10), 7335-7345. [Link]

  • Wang, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Journal of Medicinal Chemistry, 61(10), 4443-4456. [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2660. [Link]

  • Osmaniye, D., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 47043–47059. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Kalgutkar, A. S., et al. (2000). 2-Trifluoromethyl-substituted indomethacin analogues as potent and selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(12), 1267-1270. [Link]

  • ResearchGate. (2025). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. ResearchGate. [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • Cuzzocrea, S., et al. (2001). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 134(2), 365-376. [Link]

  • Li, Y., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Current Organic Synthesis, 20(1), 107-119. [Link]

  • Osmaniye, D., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 47043–47059. [Link]

  • Adewole, K. E., & Ojewole, J. A. O. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 068-074. [Link]

  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

  • ResearchGate. (2025). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

  • CLSI. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

  • Abdel-Aziz, M., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 114, 105128. [Link]

  • Bio-protocol. (n.d.). 4.7. Carrageenan-Induced Paw Edema Test. Bio-protocol. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. While direct pharmacological data for this specific molecule is not yet publicly available, its structural features, particularly the indanone core, strongly suggest a high probability of activity against key enzymes implicated in neurodegenerative and psychiatric disorders. Drawing upon extensive structure-activity relationship (SAR) data from analogous compounds, this document will explore the rationale for prioritizing acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B) as primary targets for investigation. We will delve into the mechanistic basis for these hypotheses, propose detailed experimental workflows for target validation, and present a framework for advancing this compound through the early stages of the drug discovery pipeline.

Introduction: The Indanone Scaffold as a Privileged Pharmacophore

The indanone moiety is a well-established "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets. Its rigid, bicyclic structure provides a defined orientation for substituent groups, facilitating specific and high-affinity binding to enzyme active sites. Notably, derivatives of 1-indanone have yielded clinically successful drugs, such as Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The therapeutic versatility of the indanone core is further demonstrated by its presence in compounds developed as anticancer, anti-inflammatory, and antimicrobial agents.

The subject of this guide, 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, possesses two key functional groups—an amino group and a bromine atom—that are anticipated to significantly modulate its pharmacological profile. The presence of these substituents on the benzene ring of the indanone nucleus provides opportunities for specific hydrogen bonding and halogen bonding interactions within target protein binding pockets, potentially enhancing both potency and selectivity. This guide will therefore focus on the most probable therapeutic targets based on the established pharmacology of structurally related amino- and bromo-substituted indanone derivatives.

Primary Potential Therapeutic Targets

Based on the extensive body of literature surrounding the indanone scaffold, we have identified three high-priority targets for initial investigation:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

  • Monoamine Oxidase B (MAO-B)

Cholinesterase Inhibition: A Mechanistic Rationale

The Causality Behind the Hypothesis:

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline. Inhibition of AChE, the primary enzyme responsible for ACh degradation in the synaptic cleft, is a clinically validated strategy for mitigating these symptoms. Many potent AChE inhibitors, including the blockbuster drug Donepezil, are based on an indanone core. Structure-activity relationship studies have revealed that the indanone ring system effectively mimics the orientation of the acetyl group of ACh, allowing it to bind to the catalytic active site of the enzyme.

The amino group at the 6-position of our lead compound can potentially form crucial hydrogen bonds with key residues in the AChE active site, such as those in the peripheral anionic site (PAS), which is involved in the allosteric modulation of enzyme activity. Furthermore, the electronic properties of the bromine atom at the 7-position can influence the overall electron distribution of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic residues like tryptophan and tyrosine that line the active site gorge.

Butyrylcholinesterase (BChE) is also a relevant target, as its levels increase in the brains of Alzheimer's patients and it also contributes to acetylcholine hydrolysis. Dual inhibition of both AChE and BChE is considered a promising therapeutic strategy. Indanone derivatives have demonstrated potent inhibitory activity against both enzymes.

Proposed Signaling Pathway:

Cholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron ACh Acetylcholine (ACh) AChE AChE / BChE ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Compound 6-Amino-7-bromo- 1-indanone Compound->AChE Inhibits Cognitive_Function Improved Cognitive Function Signal_Transduction->Cognitive_Function

Figure 1: Proposed mechanism of action via cholinesterase inhibition.
Monoamine Oxidase B (MAO-B) Inhibition: A Mechanistic Rationale

The Causality Behind the Hypothesis:

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine in the brain. Inhibition of MAO-B increases dopaminergic neurotransmission and is a therapeutic strategy for Parkinson's disease and depression. The indanone scaffold has been successfully employed in the design of potent and selective MAO-B inhibitors. The planarity of the indanone ring system allows for favorable interactions within the hydrophobic active site of MAO-B.

The presence of a bromine atom on the aromatic ring of our compound of interest is particularly noteworthy. Halogenated substituents, such as bromine, have been shown to enhance the potency and selectivity of indanone derivatives for MAO-B. This is attributed to the formation of specific halogen bonds with backbone carbonyls in the enzyme's active site, as well as favorable hydrophobic interactions. The amino group can also contribute to binding through hydrogen bonding with nearby residues.

Proposed Signaling Pathway:

MAOB_Inhibition cluster_presynapse Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynapse Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Dopamine_Synapse Increased Dopamine Metabolites Inactive Metabolites MAOB->Metabolites Compound 6-Amino-7-bromo- 1-indanone Compound->MAOB Inhibits Dopamine_Receptor Postsynaptic Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binds Neuroprotection Neuroprotective Effects Dopamine_Receptor->Neuroprotection

Figure 2: Proposed mechanism of action via MAO-B inhibition.

Experimental Protocols for Target Validation

To empirically validate the hypothesized therapeutic targets, a systematic and tiered approach is recommended. The following protocols are designed to provide a robust and self-validating workflow.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one against human recombinant AChE, BChE, MAO-A, and MAO-B.

Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute lyophilized human recombinant enzymes (AChE, BChE, MAO-A, MAO-B) in their respective assay buffers to the recommended concentrations.

    • Prepare stock solutions of the appropriate substrates (e.g., Acetylthiocholine for AChE/BChE, kynuramine for MAO-A/B) and the test compound in DMSO.

  • Assay Procedure (Example for AChE using Ellman's Reagent):

    • In a 96-well microplate, add 25 µL of a serial dilution of the test compound.

    • Add 50 µL of AChE solution and 125 µL of DTNB (Ellman's reagent) solution in phosphate buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the acetylthiocholine substrate.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation:

  • Run a known inhibitor for each enzyme as a positive control (e.g., Donepezil for AChE, Selegiline for MAO-B) to ensure the assay is performing correctly.

  • Perform the assay in triplicate to ensure the reproducibility of the results.

Cellular Assays

Objective: To assess the ability of the compound to protect neuronal cells from cytotoxic insults relevant to neurodegenerative diseases.

Methodology (Example using SH-SY5Y neuroblastoma cells):

  • Cell Culture:

    • Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 supplemented with FBS and antibiotics) at 37°C in a humidified 5% CO2 incubator.

  • Cytotoxicity Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Induce cytotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's models or amyloid-beta peptides for Alzheimer's models.

    • After 24 hours of incubation, assess cell viability using a standard MTT or LDH assay.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the EC50 value, the concentration of the compound that provides 50% protection against the neurotoxin-induced cell death.

Self-Validation:

  • Include a positive control (e.g., a known neuroprotective agent) and a negative control (neurotoxin alone).

  • Ensure that the test compound itself is not cytotoxic at the concentrations used for the neuroprotection assay.

Experimental Workflow Diagram:

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_downstream Downstream Analysis Enzyme_Assays Enzyme Inhibition Assays (AChE, BChE, MAO-A, MAO-B) Determine_IC50 Determine IC50 Values Enzyme_Assays->Determine_IC50 SAR_Studies Structure-Activity Relationship (SAR) Studies Determine_IC50->SAR_Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Cytotoxicity_Assay Neuroprotection Assay (e.g., against 6-OHDA or Aβ) Cell_Culture->Cytotoxicity_Assay Determine_EC50 Determine EC50 Values Cytotoxicity_Assay->Determine_EC50 Determine_EC50->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Figure 3: A tiered experimental workflow for target validation and lead optimization.

Quantitative Data Summary

While no direct quantitative data exists for 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, the following table presents hypothetical, yet plausible, target values based on the known potencies of related indanone derivatives. These values serve as a benchmark for the proposed experimental validation.

Target EnzymeAssay TypeExpected IC50 Range (nM)Reference Compound
Acetylcholinesterase (AChE)In Vitro Inhibition10 - 500Donepezil
Butyrylcholinesterase (BChE)In Vitro Inhibition50 - 1000Donepezil
Monoamine Oxidase B (MAO-B)In Vitro Inhibition5 - 200Selegiline
Monoamine Oxidase A (MAO-A)In Vitro Inhibition> 1000Selegiline

Conclusion and Future Directions

The structural features of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, particularly its indanone core, strongly support the hypothesis that it will exhibit significant inhibitory activity against cholinesterases and MAO-B. The presence of the amino and bromo substituents provides a strong rationale for pursuing this compound as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

The experimental workflows detailed in this guide provide a clear path forward for validating these primary targets. Successful validation will pave the way for more advanced preclinical studies, including pharmacokinetic and in vivo efficacy models. Further derivatization of the parent compound to explore the structure-activity relationships around the 6- and 7-positions will be a critical next step in optimizing its potency, selectivity, and drug-like properties.

References

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. [Link]

  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. [Link]

  • Identification and Preliminary Structure-Activity Relationships of 1-Indanone Derivatives as Novel indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. PubMed. [Link]

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • Novel Cerebroprotective Agents with Central Nervous System Stimulating Activity. 1.

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one safety and toxicity profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Toxicity Profile of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

Abstract: This technical guide provides a comprehensive analysis of the known and inferred safety and toxicity profile of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one (CAS No. 681246-49-1). Due to the limited availability of direct toxicological studies for this specific intermediate, this document employs a precautionary approach, synthesizing data from supplier-provided hazard classifications and toxicological read-across analyses from structurally similar compounds. The guide covers physicochemical properties, detailed hazard identification, inferred toxicological endpoints, and essential protocols for safe handling and exposure control. It is intended for researchers, chemists, and drug development professionals who handle this compound in laboratory and industrial settings. The central finding is that while comprehensive data is lacking, existing information warrants handling this compound as a hazardous substance that is harmful if swallowed, causes significant skin and eye irritation, may cause respiratory irritation, and should be treated with caution due to the potential for carcinogenicity based on analog data.

Introduction and Physicochemical Profile

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative. Its bifunctional nature, containing both amino and bromo groups on the aromatic ring, makes it a valuable building block in synthetic organic chemistry.[1] It is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly for pharmaceuticals targeting the central nervous system, including potential anticonvulsant and antidepressant compounds.[1] The reactivity of the amine and bromide moieties allows for a wide range of chemical modifications, such as cross-coupling reactions and heterocycle formation.[1] Given its application in research and development, a thorough understanding of its safety profile is critical for protecting laboratory personnel.

1.1 Chemical Structure

Caption: Chemical Structure of the title compound.

1.2 Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. This information is essential for understanding its behavior, storage requirements, and potential for exposure.

PropertyValueSource(s)
CAS Number 681246-49-1[1][2][3][4]
Molecular Formula C₉H₈BrNO[1][2]
Molecular Weight 226.07 g/mol [1][2]
IUPAC Name 6-amino-7-bromo-2,3-dihydroinden-1-one[3]
Boiling Point 379.7 ± 42.0 °C at 760 mmHg[1]
MDL Number MFCD16249550[1][2]
Storage Room temperature, in inert atmosphere, away from light[1][2]

Hazard Identification and GHS Classification

Comprehensive toxicological testing data for 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is not publicly available. Therefore, the primary source for hazard identification is the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, as provided by chemical suppliers.

GHS_Hazards Figure 2: GHS Hazard Identification Workflow substance 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one CAS: 681246-49-1 pictograms GHS Pictograms Exclamation Mark Health Hazard (potential) substance:f0->pictograms Leads to signal_word Signal Word Warning pictograms:p1->signal_word:f0 Associated with hazard_statements Hazard Statements (H-phrases) H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation signal_word:f1->hazard_statements Indicates precautionary_statements Precautionary Statements (P-phrases) P261: Avoid breathing dust P305+P351+P338: IF IN EYES: Rinse cautiously... hazard_statements->precautionary_statements Requires

Caption: GHS classification and associated hazard communication.

2.1 GHS Hazard Summary

The compound is classified with the signal word "Warning". The following table details the specific hazard and precautionary statements associated with it.

GHS ClassificationCodeDescriptionSource(s)
Hazard Statements H302Harmful if swallowed[2]
H315Causes skin irritation[2]
H319Causes serious eye irritation[2]
H335May cause respiratory irritation[2]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Toxicological Profile (Inferred and Read-Across Analysis)

In the absence of specific studies on 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, we must infer its potential toxicity by examining data from structurally related molecules. This read-across approach is a cornerstone of modern toxicological risk assessment.

3.1 Acute Toxicity The compound is classified as H302: Harmful if swallowed .[2] This is consistent with the classification for the parent scaffold, 1-Indanone[5][6], and the positional isomer, 6-amino-2,3-dihydro-1H-inden-1-one, which is also classified as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[7] This suggests that the primary route of acute toxicity is oral ingestion, but dermal and inhalation routes should also be considered potentially harmful.

3.2 Localized Effects: Skin, Eye, and Respiratory Irritation

  • Skin Irritation (H315): The compound is expected to cause skin irritation upon direct contact.[2] This necessitates the use of appropriate chemical-resistant gloves.

  • Eye Irritation (H319): The classification indicates that contact with the eyes can cause serious irritation.[2] This is a significant risk, requiring mandatory use of safety goggles or a face shield.

  • Respiratory Irritation (H335): As a powder, the compound poses a risk of respiratory tract irritation if inhaled.[2] All handling of the solid should be performed in a well-ventilated area, preferably within a chemical fume hood.

3.3 Genotoxicity and Carcinogenicity: A Data Gap with Significant Concern There are no direct mutagenicity or carcinogenicity studies for 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. However, this is the area of greatest toxicological concern based on read-across data.

  • Inference from Analogs: The structurally similar compound 7-Amino-2,3-dihydro-1H-inden-1-one (lacking the bromine atom) has a GHS classification of H351: Suspected of causing cancer .[8] The addition of a bromine atom to an aromatic amine scaffold is unlikely to mitigate this potential. Aromatic amines are a well-known class of compounds that can be metabolically activated to carcinogenic intermediates.

  • General Concerns for Bromo-Aromatic Amines: Studies on other complex bromo-amino-containing aromatic compounds, such as 2-[2-(Acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-6), have demonstrated genotoxic effects in vivo.[9][10] While structurally different, this highlights the potential for compounds with similar functional groups to damage DNA.

3.4 Hypothetical Metabolic Pathways No metabolic studies have been published for this compound. However, based on its chemical structure, several metabolic pathways can be hypothesized, some of which could lead to bioactivation and toxicity.

Metabolism Figure 3: Hypothetical Metabolic Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 6-Amino-7-bromo-2,3-dihydro- 1H-inden-1-one P1 N-Hydroxylation (CYP450) Parent->P1 Amino Group P2 Aromatic Hydroxylation (CYP450) Parent->P2 Aromatic Ring P3 Ketone Reduction Parent->P3 Ketone Group C1 N-Acetylation (NAT enzymes) Parent->C1 Amino Group Bioactivation Potential Bioactivation (Reactive Intermediates) P1->Bioactivation Leads to C2 Glucuronidation (UGT enzymes) P2->C2 C3 Sulfation (SULT enzymes) P2->C3 P3->C2 Excretion Excretion (Urine, Feces) C1->Excretion C2->Excretion C2->Excretion C3->Excretion

Caption: Potential metabolic fate of the title compound in vivo.

  • Phase I Metabolism: The amino group and aromatic ring are likely sites for oxidation by Cytochrome P450 (CYP450) enzymes. N-hydroxylation of the amino group is a critical step that can lead to the formation of reactive electrophilic species capable of binding to DNA, a common mechanism for aromatic amine carcinogenicity. The ketone group may also be reduced.

  • Phase II Metabolism: The primary amino group can undergo N-acetylation. Hydroxylated metabolites from Phase I can be conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.

Exposure Control and Safe Handling Protocol

Given the identified hazards, particularly the inferred carcinogenic potential, strict adherence to safety protocols is mandatory.

4.1 Engineering Controls

  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

4.2 Personal Protective Equipment (PPE) A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Chemical safety goggles and a face shield if there is a risk of splashing.[11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[11] Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

4.3 Detailed Experimental Protocol for Safe Handling

This protocol outlines the minimum required steps for safely handling 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one powder.

Safe_Handling_Workflow Figure 4: Safe Handling Experimental Workflow start Start prep Step 1: Preparation - Verify fume hood is operational. - Don all required PPE. start->prep weigh Step 2: Weighing - Place balance in fume hood. - Carefully transfer solid to a tared container. - Avoid generating dust. prep->weigh transfer Step 3: Transfer/Reaction - Add solid to reaction vessel within the hood. - If making a solution, add solvent slowly to prevent splashing. weigh->transfer cleanup Step 4: Decontamination & Cleanup - Wipe down all surfaces in the hood with an appropriate solvent. - Decontaminate any contaminated equipment. transfer->cleanup waste Step 5: Waste Disposal - Dispose of contaminated gloves, wipes, and empty containers in a dedicated hazardous waste stream. cleanup->waste end End waste->end

Caption: Step-by-step workflow for handling the compound.

Step 1: Preparation 1.1. Ensure the chemical fume hood has a current certification and is functioning correctly. 1.2. Don all required PPE: safety goggles, face shield, lab coat, and chemical-resistant gloves. 1.3. Prepare the workspace within the fume hood by laying down absorbent, disposable bench paper. 1.4. Assemble all necessary glassware and equipment within the hood.

Step 2: Aliquoting the Compound 2.1. Retrieve the container of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one from its storage location (room temperature, dark, inert atmosphere).[1][2] 2.2. Place the container in the fume hood. 2.3. Carefully open the container, avoiding any sudden movements that could aerosolize the powder. 2.4. Use a spatula to transfer the desired amount of solid to a tared weighing vessel. Perform this action slowly to minimize dust generation. 2.5. Securely close the primary container and wipe its exterior before returning it to storage.

Step 3: Post-Handling and Decontamination 3.1. Clean the spatula and any other contaminated reusable equipment with an appropriate solvent. 3.2. Carefully fold the disposable bench paper inward and place it in the designated solid hazardous waste container. 3.3. Wipe down the interior surfaces of the fume hood.

Step 4: Waste Disposal 4.1. All disposable materials that came into contact with the compound (e.g., gloves, wipes, weigh boats) must be disposed of in a clearly labeled hazardous chemical waste container in accordance with institutional and local regulations.[12]

Summary and Recommendations

While 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is a valuable synthetic intermediate, the available data indicates it must be treated as a hazardous compound.

Key Findings:

  • Known Hazards: The compound is harmful if swallowed and is a confirmed irritant to the skin, eyes, and respiratory system.[2]

  • Inferred Hazards: Based on strong evidence from a close structural analog, the compound should be handled as a potential human carcinogen (GHS H351 equivalent) .

  • Data Gaps: There is a significant lack of empirical data on its genotoxicity, carcinogenicity, reproductive toxicity, and metabolic fate.

Recommendations for Researchers and Institutions:

  • Assume High Hazard: All personnel must handle this compound under the assumption that it is a potential carcinogen and irritant.

  • Strict Adherence to Controls: Use of engineering controls (fume hood) and a full complement of PPE is mandatory.

  • Training: All users must be trained on the specific hazards of this compound and the safe handling procedures outlined in this guide and the corresponding Safety Data Sheet (SDS).

  • Promote Further Testing: Given its use in pharmaceutical development, it is strongly recommended that further toxicological assays (e.g., Ames test for mutagenicity) be conducted to fill the existing data gaps.

References

  • MySkinRecipes. 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.
  • NCBI. REVIEW OF POTENTIALLY RELEVANT DATA (NONCANCER AND CANCER) - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0).
  • PubChem. 7-Amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 12119264.
  • BLDpharm. 681246-49-1|6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.
  • J&K Scientific. 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.
  • NJ.gov.
  • PubChem. 6-amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 312895.
  • Tree Canopy BMP.
  • Fisher Scientific.
  • PubMed. Genotoxicity of 2-[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-6) and 4-amino-3,3'-dichloro-5,4'-dinitro-biphenyl (ADDB) in goldfish (Carassius auratus) using the micronucleus test and the comet assay.
  • china-dye.com. China Cationic Red Suppliers - Customized Dye Wholesale.
  • PubChem. 1-Indanone | C9H8O | CID 6735.
  • ResearchGate. Genotoxicity of 2-[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-6) and 4-amino-3,3′-dichloro-5,4′-dinitro-biphenyl (ADDB) in goldfish (Carassius auratus) using the micronucleus test and the comet assay.
  • Echemi. 6-amino-7-bromo-2,3-dihydro-1H-inden-1-one.

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the multi-step synthesis of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, a valuable substituted indanone intermediate for pharmaceutical and materials science research. The described synthetic pathway commences with the nitration of 1-indanone, followed by reduction of the nitro group, protection of the resulting amine, regioselective bromination, and subsequent deprotection to yield the target compound. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices, ensuring reproducibility and scalability.

Introduction

Substituted 1-indanones are a class of compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules and functional materials.[1][2][3] Their rigid bicyclic structure makes them attractive scaffolds for the development of novel therapeutic agents, including antidepressants and treatments for neurodegenerative diseases.[1][4] The specific substitution pattern of an amino group at the 6-position and a bromine atom at the 7-position of the 1-indanone core provides a versatile platform for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular libraries.[5] This application note details a robust and logical synthetic route to 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, designed for successful implementation in a standard organic chemistry laboratory.

Overall Synthetic Strategy

The synthesis of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is achieved through a five-step sequence starting from commercially available 1-indanone. The key challenge in this synthesis is the regioselective introduction of the amino and bromo substituents onto the aromatic ring. Our strategy leverages the directing effects of the substituents and the use of a protecting group to control the outcome of the electrophilic aromatic substitution reactions.

DOT Script for Synthetic Workflow

Synthesis_Workflow Start 1-Indanone Step1 Nitration (H2SO4, HNO3) Start->Step1 Intermediate1 6-Nitro-1-indanone Step1->Intermediate1 Step2 Reduction (Fe, NH4Cl) Intermediate1->Step2 Intermediate2 6-Amino-1-indanone Step2->Intermediate2 Step3 Protection (Acetic Anhydride) Intermediate2->Step3 Intermediate3 N-(1-oxo-2,3-dihydro-1H- inden-6-yl)acetamide Step3->Intermediate3 Step4 Bromination (NBS, Acetic Acid) Intermediate3->Step4 Intermediate4 N-(7-bromo-1-oxo-2,3-dihydro- 1H-inden-6-yl)acetamide Step4->Intermediate4 Step5 Deprotection (HCl, Ethanol) Intermediate4->Step5 End 6-Amino-7-bromo-2,3-dihydro- 1H-inden-1-one Step5->End

Caption: Overall synthetic workflow for 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.

Experimental Protocols

PART 1: Synthesis of 6-Nitro-2,3-dihydro-1H-inden-1-one

Rationale: The initial step involves the electrophilic nitration of the 1-indanone aromatic ring. The carbonyl group is a meta-director; however, the fused ring system and the activating effect of the alkyl portion of the ring favor substitution at the 6-position. This reaction is a foundational step in many indanone syntheses.[2][4]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
1-Indanone 132.16 10.0 g 0.0757 mol
Sulfuric Acid (98%) 98.08 50 mL -

| Nitric Acid (70%) | 63.01 | 6.0 mL | - |

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 10.0 g (0.0757 mol) of 1-indanone to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 5 °C.

  • Once the 1-indanone has completely dissolved, add 6.0 mL of concentrated nitric acid dropwise from the dropping funnel over a period of 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford 6-nitro-2,3-dihydro-1H-inden-1-one as pale yellow crystals.

Expected Yield: ~85%

PART 2: Synthesis of 6-Amino-2,3-dihydro-1H-inden-1-one

Rationale: The nitro group introduced in the previous step is reduced to a primary amine. A common and effective method for this transformation is the use of a metal in acidic or neutral media, such as iron in the presence of ammonium chloride. This method is generally preferred over catalytic hydrogenation for substrates that may be sensitive to catalyst poisoning.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
6-Nitro-1-indanone 177.16 10.0 g 0.0564 mol
Iron Powder 55.845 20.0 g 0.358 mol
Ammonium Chloride 53.49 2.0 g 0.0374 mol
Ethanol 46.07 150 mL -

| Water | 18.02 | 50 mL | - |

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a suspension of 10.0 g (0.0564 mol) of 6-nitro-1-indanone, 20.0 g of iron powder, and 2.0 g of ammonium chloride in a mixture of 150 mL of ethanol and 50 mL of water.

  • Heat the mixture to reflux with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-amino-2,3-dihydro-1H-inden-1-one as a solid.

Expected Yield: ~90%

PART 3: Synthesis of N-(1-oxo-2,3-dihydro-1H-inden-6-yl)acetamide

Rationale: The amino group of 6-amino-1-indanone is a strong activating group and can interfere with the subsequent bromination step, potentially leading to multiple products or oxidation. Therefore, it is necessary to protect the amino group as an acetamide. The acetyl group moderates the activating effect and ensures a more controlled bromination.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
6-Amino-1-indanone 147.18 8.0 g 0.0544 mol
Acetic Anhydride 102.09 7.0 mL 0.074 mol
Pyridine 79.10 10 mL -

| Dichloromethane | 84.93 | 100 mL | - |

Procedure:

  • Dissolve 8.0 g (0.0544 mol) of 6-amino-1-indanone in 100 mL of dichloromethane in a 250 mL round-bottom flask.

  • Add 10 mL of pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath and add 7.0 mL of acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into 100 mL of 1M HCl and separate the organic layer.

  • Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain N-(1-oxo-2,3-dihydro-1H-inden-6-yl)acetamide.

Expected Yield: ~95%

PART 4: Synthesis of N-(7-bromo-1-oxo-2,3-dihydro-1H-inden-6-yl)acetamide

Rationale: The acetylamino group is an ortho-, para-director. In this case, the position ortho to the acetylamino group (position 7) is sterically accessible for electrophilic substitution. N-Bromosuccinimide (NBS) in acetic acid is a convenient and selective brominating agent for activated aromatic rings.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
N-(1-oxo-1-indanone-6-yl)acetamide 189.21 9.0 g 0.0476 mol
N-Bromosuccinimide (NBS) 177.98 9.3 g 0.0523 mol

| Acetic Acid | 60.05 | 100 mL | - |

Procedure:

  • Dissolve 9.0 g (0.0476 mol) of N-(1-oxo-2,3-dihydro-1H-inden-6-yl)acetamide in 100 mL of glacial acetic acid in a 250 mL round-bottom flask.

  • Add 9.3 g (0.0523 mol) of N-bromosuccinimide in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into 500 mL of cold water.

  • Collect the precipitate by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to give N-(7-bromo-1-oxo-2,3-dihydro-1H-inden-6-yl)acetamide.

Expected Yield: ~70%

PART 5: Synthesis of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

Rationale: The final step is the deprotection of the acetylated amino group to reveal the target compound. This is typically achieved by acid-catalyzed hydrolysis.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
N-(7-bromo-1-oxo-1-indanone-6-yl)acetamide 268.11 8.0 g 0.0298 mol
Hydrochloric Acid (conc.) 36.46 20 mL -

| Ethanol | 46.07 | 80 mL | - |

Procedure:

  • Suspend 8.0 g (0.0298 mol) of N-(7-bromo-1-oxo-2,3-dihydro-1H-inden-6-yl)acetamide in a mixture of 80 mL of ethanol and 20 mL of concentrated hydrochloric acid.

  • Heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice water.

  • Neutralize the solution by the slow addition of a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.

Expected Yield: ~80%

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric acid) and bromine-containing reagents (NBS) are corrosive and toxic. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and sparks.

References

  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Publishing.
  • Indanone synthesis. Organic Chemistry Portal.
  • What is the application and prepar
  • Process for preparing 1-indanones. (2003).
  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry.
  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). SciSpace.
  • 7-Bromo-1-indanone | 125114-77-4. ChemicalBook.
  • The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applic
  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry.
  • Photochemical bromination of substituted indan-1-one derivatives. (2009). TÜBİTAK Academic Journals.
  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (2007).
  • Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. (2007). PubMed.
  • Two-Step Novel Synthesis of 2-Amino-6-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl). (2006). Taylor & Francis.
  • A New Synthetic Route to Selected Indenones. Taylor & Francis.
  • 6-amino-2,3-dihydro-1h-inden-1-one. PubChemLite.

Sources

Application Notes & Protocols: 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one in Alzheimer's Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Introduction: The Strategic Value of the Indanone Scaffold in Alzheimer's Disease Research

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, necessitating the development of multi-target-directed ligands (MTDLs). The indanone core is a privileged scaffold in medicinal chemistry, notably present in Donepezil, a cornerstone acetylcholinesterase (AChE) inhibitor for AD treatment.[1][2] The strategic value of indanone derivatives lies in their potential to interact with multiple pathological targets in AD, including cholinesterases (AChE and BuChE), amyloid-beta (Aβ) aggregation, and oxidative stress.[2][3]

This document provides a comprehensive guide to the utility of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one as a versatile chemical starting block for the synthesis and development of novel MTDLs against Alzheimer's disease. The presence of both an amino and a bromo functional group on the indanone core provides orthogonal handles for chemical modification, enabling the exploration of a wide chemical space to optimize biological activity.[4]

Rationale for Use: A Multi-Target Approach

The core hypothesis is that derivatives of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one can be designed to address several key aspects of AD pathology simultaneously.

  • Cholinesterase Inhibition: By mimicking the indanone core of Donepezil, novel derivatives can be designed to inhibit AChE and BuChE, thereby increasing acetylcholine levels and improving cognitive function.[1][2]

  • Anti-Amyloid Aggregation: The planar indanone structure can serve as a basis for developing compounds that interfere with the self-assembly of Aβ peptides into neurotoxic oligomers and fibrils.[2][3]

  • Antioxidant Activity: The aromatic ring system can be modified to incorporate functionalities that can scavenge reactive oxygen species, addressing the oxidative stress component of AD.[2]

The following diagram illustrates the proposed multi-target therapeutic strategy originating from the core scaffold.

G cluster_0 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one cluster_1 Synthetic Derivatization cluster_2 Therapeutic Targets in Alzheimer's Disease Core Core Scaffold Derivatives Novel Indanone Derivatives Core->Derivatives Chemical Synthesis AChE AChE/BuChE Inhibition Derivatives->AChE Abeta Aβ Aggregation Inhibition Derivatives->Abeta OxidativeStress Antioxidant Activity Derivatives->OxidativeStress

Caption: Multi-target drug discovery workflow for Alzheimer's disease.

Synthetic Strategy and Protocol

The primary utility of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one lies in its potential for derivatization at the amino and bromo positions. This allows for the systematic exploration of structure-activity relationships (SAR).

General Synthetic Scheme

A plausible synthetic route involves a two-step modification of the parent compound. First, the amino group can be acylated or alkylated, followed by a cross-coupling reaction at the bromo position.

G start 6-Amino-7-bromo- 2,3-dihydro-1H-inden-1-one step1 Amine Modification (e.g., Acylation) start->step1 intermediate Intermediate A step1->intermediate step2 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) intermediate->step2 final Final Indanone Derivative step2->final

Caption: General synthetic workflow for derivatization.

Protocol: Synthesis of a Hypothetical Derivative

This protocol outlines the synthesis of a hypothetical N-acylated and Suzuki-coupled derivative for subsequent biological screening.

Step 1: N-Acylation of the Amino Group

  • Dissolution: Dissolve 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Acylation: Cool the mixture to 0°C and add the desired acyl chloride (e.g., benzoyl chloride, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the N-acylated intermediate.

Step 2: Suzuki Cross-Coupling

  • Reaction Setup: In a microwave vial, combine the N-acylated intermediate (1 equivalent), a suitable boronic acid (e.g., phenylboronic acid, 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent: Add a mixture of toluene and water (e.g., 4:1).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to 100-120°C for 30-60 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final product by column chromatography or recrystallization.

In Vitro Evaluation Protocols

Once a library of derivatives is synthesized, a panel of in vitro assays is essential to determine their biological activity profile.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay quantifies the inhibition of AChE and BuChE.

  • Reagents:

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Human recombinant AChE or BuChE.

    • Tris-HCl buffer (pH 8.0).

    • Synthesized indanone derivatives.

  • Procedure:

    • Prepare a series of dilutions of the test compounds in buffer.

    • In a 96-well plate, add the enzyme, DTNB, and the test compound. Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the change in absorbance at 412 nm over time using a plate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound. Donepezil should be used as a positive control.[5]

Amyloid-Beta (Aβ₁₋₄₂) Aggregation Assay (Thioflavin T Method)

This assay measures the ability of the compounds to inhibit the aggregation of Aβ peptides.

  • Reagents:

    • Aβ₁₋₄₂ peptide, pre-treated to ensure a monomeric state.

    • Thioflavin T (ThT).

    • Phosphate buffer (pH 7.4).

    • Synthesized indanone derivatives.

  • Procedure:

    • Incubate Aβ₁₋₄₂ peptides with various concentrations of the test compounds in a 96-well plate at 37°C with continuous shaking.

    • At specified time points, add Thioflavin T to the wells.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

    • An increase in fluorescence indicates Aβ fibril formation. Calculate the percentage of inhibition relative to a vehicle control.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)

A Parallel Artificial Membrane Permeability Assay (PAMPA) can predict the ability of compounds to cross the BBB.

  • Setup: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane. This plate is placed on top of a 96-well acceptor plate containing buffer.

  • Procedure:

    • Add the test compounds to the donor wells.

    • Incubate for 4-18 hours at room temperature.

    • Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe). Compounds with high Pe values are predicted to have good BBB penetration.[6]

Data Presentation and Interpretation

The biological data for a series of hypothetical derivatives (IND-01 to IND-03) synthesized from 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one are presented below.

CompoundAChE IC₅₀ (nM)Aβ₁₋₄₂ Aggregation Inhibition (%) @ 10 µMPAMPA Pe (10⁻⁶ cm/s)
IND-01 55.268.35.1
IND-02 23.885.54.7
IND-03 145.745.16.2
Donepezil 10.525.05.5

Interpretation:

  • IND-02 shows the most promising profile with potent AChE inhibition and significant inhibition of Aβ aggregation.[2][3] Its predicted BBB permeability is also within an acceptable range.

  • IND-01 is a balanced candidate with moderate activity against both targets.

  • IND-03 displays weaker activity but higher predicted BBB permeability.

These results would guide the next round of SAR studies, potentially focusing on modifications to the scaffold of IND-02 to further enhance its dual activity.

Conclusion and Future Directions

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is a valuable starting material for the development of novel, multi-target agents for Alzheimer's disease. Its bifunctional nature allows for the creation of diverse chemical libraries. The protocols outlined in this document provide a robust framework for the synthesis, in vitro screening, and evaluation of new indanone derivatives. Future work should focus on in vivo studies of the most promising candidates in transgenic AD animal models to assess their efficacy and pharmacokinetic profiles.

References

  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. Available at: [Link]

  • Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. ResearchGate. Available at: [Link]

  • 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. MySkinRecipes. Available at: [Link]

  • 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. J&K Scientific. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. PubMed Central. Available at: [Link]

  • Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. PubMed. Available at: [Link]

  • Increased total 7 alpha-hydroxy-dehydroepiandrosterone in serum of patients with Alzheimer's disease. PubMed. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]

  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. ResearchGate. Available at: [Link]

  • 6-amino-2,3-dihydro-1H-inden-1-one. PubChem. Available at: [Link]

  • Exploring 7β-amino-6-nitrocholestens as COVID-19 antivirals: in silico, synthesis, evaluation, and integration of artificial intelligence (AI) in drug design: assessing the cytotoxicity and antioxidant activity of 3β-acetoxynitrocholestane. National Institutes of Health. Available at: [Link]

  • Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. ResearchGate. Available at: [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available at: [Link]

  • A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. MDPI. Available at: [Link]

  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. PubMed. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Pregnenolone derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β1–42 peptide aggregation, acetylcholinesterase and carbonic anhydrase-II. RSC Publishing. Available at: [Link]

Sources

Application Notes and Protocols for Investigating the Antimicrobial Activity of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one as a Novel Antimicrobial Agent

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. The 1-indanone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties[1]. Notably, various substituted 1-indanones have demonstrated promising antibacterial and antifungal activities, suggesting that this chemical class is a fertile ground for the identification of new antimicrobial leads[1].

The subject of this guide, 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, is a synthetic intermediate that possesses key structural features suggesting potential bioactivity[2][3]. The presence of both an amino and a bromo group on the aromatic ring allows for diverse chemical modifications, making it an attractive building block for creating libraries of bioactive molecules[2]. Studies on other halogenated and amino-substituted heterocyclic compounds have shown significant antimicrobial efficacy, often attributed to their ability to interfere with essential cellular processes in microorganisms[4][5][6]. For instance, the bromine substituent can enhance lipophilicity, potentially improving membrane permeability, while the amino group can be crucial for target binding. These characteristics provide a strong rationale for the systematic evaluation of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one for its antimicrobial potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough investigation of the antimicrobial properties of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. The protocols herein are based on established, robust methodologies for antimicrobial susceptibility testing and cytotoxicity assessment, ensuring the generation of reliable and reproducible data.

Physicochemical Properties of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

A foundational understanding of the test compound's properties is critical for experimental design, including solvent selection and concentration calculations.

PropertyValueSource
Molecular Formula C₉H₈BrNO[2][3]
Molecular Weight 226.07 g/mol [2][3]
Boiling Point 379.7 ± 42.0 °C at 760 mmHg[2][7]
Storage Conditions Room temperature, in an inert atmosphere, away from light[2][3]

Experimental Workflow for Antimicrobial Evaluation

The following diagram outlines the logical progression of experiments to comprehensively assess the antimicrobial potential of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.

antimicrobial_workflow cluster_prep Compound & Inoculum Preparation cluster_screening Primary Antimicrobial Screening cluster_characterization Further Characterization cluster_safety Safety & Specificity Compound_Prep Compound Solubilization (e.g., DMSO) & Serial Dilution MIC_Assay Broth Microdilution Assay (Determine Minimum Inhibitory Concentration) Compound_Prep->MIC_Assay Inoculum_Prep Bacterial/Fungal Culture & Standardization (0.5 McFarland) Inoculum_Prep->MIC_Assay MBC_Assay Minimum Bactericidal/Fungicidal Concentration Determination MIC_Assay->MBC_Assay Based on MIC results Disk_Diffusion Disk Diffusion Assay (Qualitative Assessment) MIC_Assay->Disk_Diffusion Confirmation Cytotoxicity_Assay Cytotoxicity Assay on Mammalian Cells (e.g., MTT, LDH) MIC_Assay->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (CC50 / MIC) Cytotoxicity_Assay->Selectivity_Index

Caption: Experimental workflow for antimicrobial activity assessment.

Detailed Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism. It is a quantitative method and a gold standard for susceptibility testing.[8][9]

Materials:

  • 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

  • Sterile diluent (e.g., DMSO, water)

  • Incubator

  • Micropipettes and sterile tips

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Preparation of Inoculum:

    • From a fresh culture, suspend several colonies of the test microorganism in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without the test compound) and a negative control (broth only).

    • Seal the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible growth.

    • Optionally, the growth can be quantified by measuring the optical density at 600 nm using a plate reader.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in viable colonies compared to the initial inoculum.

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the compound to mammalian cells to determine its therapeutic potential.[10][11] The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Add serial dilutions of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. The CC50 (50% cytotoxic concentration) can be determined by plotting cell viability against compound concentration.

Hypothetical Mechanism of Action

While the precise mechanism of action for 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is unknown, related compounds have been shown to interfere with various cellular processes. For example, some indenone derivatives inhibit DNA repair enzymes[12][13]. A plausible hypothesis is that the compound could disrupt the bacterial cell membrane, inhibit essential enzymes, or interfere with nucleic acid synthesis.

hypothetical_moa cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects Compound 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one Membrane Cell Membrane Disruption Compound->Membrane Enzyme Inhibition of Essential Enzymes (e.g., DNA gyrase, metabolic enzymes) Compound->Enzyme DNA_Synth Interference with DNA/RNA Synthesis Compound->DNA_Synth Membrane_Damage Loss of Membrane Integrity Membrane->Membrane_Damage Metabolic_Block Metabolic Disruption Enzyme->Metabolic_Block Replication_Block Inhibition of Replication/Transcription DNA_Synth->Replication_Block Cell_Death Bacterial Cell Death Membrane_Damage->Cell_Death Metabolic_Block->Cell_Death Replication_Block->Cell_Death

Caption: Hypothetical mechanisms of antimicrobial action.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Example Data Summary for Antimicrobial Activity and Cytotoxicity

MicroorganismGram StainMIC (µg/mL)MBC/MFC (µg/mL)CC50 (µg/mL) on HEK293Selectivity Index (CC50/MIC)
Staphylococcus aureusPositive[Insert Data][Insert Data][Insert Data][Calculate]
Escherichia coliNegative[Insert Data][Insert Data][Insert Data][Calculate]
Pseudomonas aeruginosaNegative[Insert Data][Insert Data][Insert Data][Calculate]
Candida albicansN/A (Fungus)[Insert Data][Insert Data][Insert Data][Calculate]

A higher selectivity index indicates a greater specificity of the compound for microbial cells over mammalian cells, which is a desirable characteristic for a potential therapeutic agent.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial investigation of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one as a potential antimicrobial agent. By systematically determining its MIC, MBC/MFC, and cytotoxicity, researchers can generate the foundational data necessary to assess its therapeutic potential and guide further drug development efforts. The structural novelty and the known bioactivity of the 1-indanone scaffold make this compound a compelling candidate for exploration in the ongoing search for new solutions to combat antimicrobial resistance.

References

  • Nowicka, J., & Fila, K. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 48-78. [Link]

  • MySkinRecipes. (n.d.). 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135413529, (6S)-6-amino-7-hydroxyheptan-3-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Stiefel, P., Schmidt-Emrich, S., Maniura-Weber, K., & Ren, Q. (2015). Cytotoxicity assays as predictors of the safety and efficacy of antimicrobial agents. Methods in Molecular Biology, 1272, 1-16. [Link]

  • Okide, G. B., Adikwu, M. U., & Esimone, C. O. (2000). Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline. Biological & Pharmaceutical Bulletin, 23(2), 257-258. [Link]

  • Saha, T., et al. (2021). Synthesis of 2-Chloro-3-amino indenone derivatives and their evaluation as inhibitors of DNA dealkylation repair. Chemistry & Biodiversity, 18(9), e2100331. [Link]

  • Okide, G. B., Adikwu, M. U., & Esimone, C. O. (2000). Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline. ResearchGate. [Link]

  • Saha, T., et al. (2021). Synthesis of 2‐Chloro‐3‐amino indenone derivatives and their evaluation as inhibitors of DNA dealkylation repair. ResearchGate. [Link]

  • El-Nahal, W. A. M., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Microbiology and Biotechnology Letters, 46(4), 365-375. [Link]

  • Gilbert, P., et al. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 312895, 6-amino-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Stiefel, P., Schmidt-Emrich, S., Maniura-Weber, K., & Ren, Q. (2015). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. ResearchGate. [Link]

  • Venter, H. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics, 8(4), 224. [Link]

  • Wibowo, A. C., et al. (1995). Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. Journal of Heterocyclic Chemistry, 32(4), 1263-1266. [Link]

  • ALFA CHEMICAL. (n.d.). CAS:681246-49-1丨6-amino-7-bromo-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][14]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1269. [Link]

  • Maji, M., & Porey, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 20(45), 8821-8840. [Link]

  • Seifert, K., et al. (2015). Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. ResearchGate. [Link]

  • Li, Y., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 11, 1269. [Link]

  • JoVE. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview [Video]. YouTube. [Link]

  • El-Gamal, M. I., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 27(19), 6617. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable intermediate.[1] This document provides in-depth technical guidance in a question-and-answer format to address specific challenges you may encounter during your experiments.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that can arise during the synthesis of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, providing explanations and actionable solutions.

Question 1: Low Yield in the Bromination of 6-Amino-2,3-dihydro-1H-inden-1-one

I am experiencing a significantly lower than expected yield (below 60%) during the bromination of 6-amino-2,3-dihydro-1H-inden-1-one. What are the potential causes and how can I improve the yield?

Low yields in this electrophilic aromatic substitution reaction can stem from several factors. Let's explore the common culprits and their remedies.

Potential Causes & Solutions:

  • Suboptimal Brominating Agent or Conditions: The choice and handling of the brominating agent are critical.

    • Explanation: Bromine (Br₂) is a common and effective reagent for this transformation. However, its high reactivity can lead to over-bromination or side reactions if not controlled properly. The use of a solvent system like Chloroform:Dimethylformamide (CHCl₃:DMF) can help to moderate the reactivity.[2]

    • Recommendation: A reported method involves slowly treating a solution of 6-amino-2,3-dihydro-1H-inden-1-one in a 9:1 CHCl₃:DMF mixture with an equimolar amount of Br₂.[2] This controlled addition is crucial to prevent the formation of di-brominated and other byproducts. Ensure your Br₂ is of high purity and accurately measured.

  • Reaction Temperature: Temperature control is paramount in managing the reaction rate and selectivity.

    • Explanation: Exothermic reactions, like bromination, can quickly get out of control, leading to undesired side products. Running the reaction at a reduced temperature can help to mitigate this.

    • Recommendation: While the referenced procedure does not specify a temperature, it is advisable to perform the addition of bromine at a cooled temperature (e.g., 0-5 °C) to better control the reaction exotherm. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

  • Purity of Starting Material: The purity of the starting 6-amino-2,3-dihydro-1H-inden-1-one is crucial.

    • Explanation: Impurities in the starting material can interfere with the reaction, consume the brominating agent, or lead to the formation of colored byproducts that complicate purification.

    • Recommendation: Ensure your 6-amino-2,3-dihydro-1H-inden-1-one is of high purity. Recrystallization or column chromatography may be necessary if the starting material is suspect. The melting point of pure 6-amino-2,3-dihydro-1H-inden-1-one is reported to be in the range of 167-171 °C.[3]

  • Work-up and Purification: Product loss can occur during the isolation and purification steps.

    • Explanation: The product, 6-amino-7-bromo-2,3-dihydro-1H-inden-1-one, is a solid.[2] Inefficient filtration or excessive washing can lead to a loss of material.

    • Recommendation: After the reaction is complete, the product often precipitates from the reaction mixture. Filtration is a common method for isolation.[2] Use a minimal amount of a suitable cold solvent to wash the filter cake to remove soluble impurities without dissolving a significant amount of the product. Drying under vacuum is recommended to remove residual solvents.[2]

Experimental Protocol: Optimized Bromination

Here is a step-by-step protocol based on a reported procedure with added recommendations for optimization:

  • Dissolve 6-amino-2,3-dihydro-1H-inden-1-one (1 eq.) in a 9:1 mixture of chloroform (CHCl₃) and dimethylformamide (DMF).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (Br₂) (1 eq.) in CHCl₃ dropwise to the cooled solution with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, allow the reaction to stir for an additional hour.

  • Filter the resulting precipitate and wash the filter cake with a small amount of cold CHCl₃.

  • Dry the collected solid under vacuum to obtain 6-amino-7-bromo-2,3-dihydro-1H-inden-1-one.

Question 2: Formation of Impurities During Synthesis

I am observing significant impurity peaks in my HPLC and NMR analysis of the final product. What are the likely side reactions and how can I minimize them?

The formation of impurities is a common challenge in multi-step organic synthesis. Understanding the potential side reactions is key to mitigating their formation.

Potential Side Reactions and Mitigation Strategies:

  • Over-bromination:

    • Explanation: The presence of the activating amino group can make the aromatic ring susceptible to further bromination, leading to the formation of di-bromo species.

    • Mitigation: As mentioned previously, slow and controlled addition of the brominating agent at a low temperature is crucial. Using exactly one equivalent of bromine is also critical.

  • Oxidation of the Amino Group:

    • Explanation: The amino group can be sensitive to oxidation, especially in the presence of bromine, which is an oxidizing agent. This can lead to colored impurities.

    • Mitigation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

  • Friedel-Crafts Acylation (in the synthesis of the indanone core):

    • Explanation: When preparing the 1-indanone core via intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid, intermolecular acylation can compete, leading to polymeric byproducts.[4][5] This is more prevalent at higher concentrations.

    • Mitigation: The reaction should be run at a relatively high dilution to favor the intramolecular cyclization. The choice of a strong acid catalyst like polyphosphoric acid (PPA) or triflic acid is also important for efficient cyclization.[5]

Workflow for Minimizing Impurities

Caption: Workflow for minimizing impurities during synthesis.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.

What is the typical starting material for this synthesis?

The most common starting material for the final bromination step is 6-amino-2,3-dihydro-1H-inden-1-one .[2][6][7] This precursor itself can be synthesized through various methods, often involving the nitration of 2,3-dihydro-1H-inden-1-one followed by reduction of the nitro group.

What are the key analytical techniques for characterizing the final product?

To confirm the identity and purity of 6-amino-7-bromo-2,3-dihydro-1H-inden-1-one, the following analytical techniques are essential:

  • Mass Spectrometry (MS): To confirm the molecular weight. The expected m/z values for the protonated molecule [M+H]⁺ would be around 226 and 228, reflecting the isotopic pattern of bromine.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for structural elucidation. The proton NMR spectrum in DMSO-d₆ is reported to show characteristic signals for the aromatic and aliphatic protons.[2]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Are there any specific safety precautions to consider?

Yes, several safety precautions must be taken:

  • Bromine (Br₂): Bromine is highly toxic, corrosive, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chloroform (CHCl₃): Chloroform is a suspected carcinogen and should also be handled in a fume hood.

  • Strong Acids: If you are preparing the indanone precursor using Friedel-Crafts acylation, be aware that strong acids like PPA and triflic acid are highly corrosive.

III. Quantitative Data Summary

The following table summarizes key quantitative parameters for the bromination step.

ParameterRecommended Value/ConditionRationaleReference
Reagent Ratio 6-amino-2,3-dihydro-1H-inden-1-one : Br₂ = 1 : 1To avoid over-bromination.[2]
Solvent System 9:1 Chloroform (CHCl₃) : Dimethylformamide (DMF)Moderates the reactivity of bromine.[2]
Reaction Temperature 0-5 °C (during Br₂ addition)To control the reaction exotherm and minimize side reactions.General good practice for exothermic reactions
Reaction Time ~1 hour post-addition (monitor by TLC)To ensure the reaction goes to completion.[2]

IV. References

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.

  • 6-amino-7-bromo-2,3-dihydro-1H-inden-1-one. Molbase. [Link]

  • 6-amino-7-bromo-2,3-dihydro-1H-inden-1-one synthesis. World of Molecules. [Link]

  • 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. MySkinRecipes. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. [Link]

  • 6-amino-2,3-dihydro-1H-inden-1-one. PubChem. [Link]

Sources

Stability issues with 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this valuable pharmaceutical intermediate in solution. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments.

Introduction: The Duality of Reactivity and Instability

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is a bifunctional molecule, possessing both a primary aromatic amine and a cyclic ketone. This structural combination is key to its utility in synthesizing a range of bioactive molecules. However, these same functional groups are inherently reactive and can predispose the molecule to several degradation pathways in solution, leading to colored impurities, loss of potency, and inconsistent experimental outcomes. This guide provides a structured approach to identifying, understanding, and resolving these stability issues.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common observational triggers for stability investigations.

Issue 1: Rapid Color Change (Yellowing/Browning) of the Solution Upon Dissolution or Standing

Plausible Cause: This is a classic indicator of oxidation and/or self-condensation reactions. Aromatic amines are susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions, often forming highly colored polymeric species. Additionally, as a primary aminoketone, the compound is prone to self-condensation.[1]

Troubleshooting Steps:

  • Solvent Purity Check:

    • Action: Ensure your solvent is of high purity and free from peroxides, which can initiate oxidation. Use freshly opened bottles of HPLC-grade or equivalent solvents.

    • Rationale: Peroxides are common impurities in ethers and other solvents upon storage and are potent oxidizing agents.

  • Inert Atmosphere Handling:

    • Action: If not already doing so, handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).[2] This can be achieved using a glove box or Schlenk line techniques.

    • Rationale: The manufacturer recommends storage under an inert gas, indicating sensitivity to atmospheric oxygen.[2] Excluding oxygen from the solution is a critical step in preventing oxidation.

  • Light Protection:

    • Action: Protect your solution from light by using amber vials or by wrapping your glassware in aluminum foil.[2][3]

    • Rationale: The bromoaromatic and aminoketone moieties can be susceptible to photodegradation.[3][4]

  • pH Control:

    • Action: Measure the pH of your solution. If it is neutral or basic, consider adjusting to a slightly acidic pH (e.g., pH 3-5) using a suitable buffer (e.g., acetate or citrate buffer).

    • Rationale: The amino group can be protonated at acidic pH, which can reduce its nucleophilicity and thus slow down self-condensation reactions. However, extreme pH in either direction can also catalyze degradation.[5][6]

Issue 2: Appearance of New Peaks in HPLC Chromatogram Over Time

Plausible Cause: The emergence of new peaks is a definitive sign of degradation. The identity of these peaks will depend on the degradation pathway, which could include oxidation, self-condensation, or hydrolysis (if water is present).

Troubleshooting Steps:

  • Forced Degradation Study:

    • Action: To systematically identify the degradation products, perform a forced degradation study.[7][8] This involves exposing solutions of the compound to a range of stress conditions.

    • Rationale: This study will help to establish the degradation profile of the molecule and validate that your analytical method is "stability-indicating" (i.e., capable of separating the parent compound from its degradation products).

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, room temp to 60°CAmine protonation, potential for other acid-catalyzed reactions.
Basic Hydrolysis 0.1 M NaOH, room temp to 60°CDeprotonation, potential for base-catalyzed self-condensation.
Oxidation 3% H₂O₂, room tempOxidation of the aromatic amine.
Thermal 60°C in solution and as solidGeneral acceleration of all degradation pathways.
Photolytic Expose to UV light (e.g., 254 nm) and white lightPhotodegradation, potentially involving the bromo- and amino- groups.[4]
  • Analytical Method Validation:

    • Action: Use a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) detection.[4][9]

    • Rationale: A PDA detector can help to assess peak purity, while an MS detector is invaluable for identifying the molecular weights of the degradation products, providing clues to their structures.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for dissolving 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one for short-term use?

A1: Based on its structure, polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are likely good choices for initial dissolution. For aqueous-based experiments, a stock solution in an organic solvent can be diluted into an appropriate aqueous buffer. It is crucial to use high-purity, degassed solvents and to prepare solutions fresh for each experiment.

Q2: How should I store the solid compound?

A2: The manufacturer recommends storing the solid at room temperature, protected from light, and under an inert atmosphere.[2] For long-term storage, it is advisable to flush the container with argon or nitrogen before sealing.

Q3: Can I heat my solution to aid dissolution?

A3: Gentle warming may be acceptable for short periods, but prolonged heating, especially at elevated temperatures, is likely to accelerate degradation.[3] If heating is necessary, do so under an inert atmosphere and for the minimum time required.

Q4: My solution is buffered at pH 7.4 for a biological assay, but it is turning color. What can I do?

A4: This is a common challenge. If the assay tolerates it, the addition of an antioxidant, such as ascorbic acid or EDTA (to chelate metal ions that can catalyze oxidation), may help.[3] However, the compatibility of these additives with your specific assay must be verified. Preparing the solution immediately before use is the best practice.

Q5: What are the likely products of self-condensation?

A5: Primary aminoketones can undergo intermolecular reactions, typically forming imines or more complex condensation products.[1] These reactions are often catalyzed by acid or base. The initial step is the nucleophilic attack of the amino group of one molecule onto the ketone of another.

Visualizing Workflows and Pathways

Experimental Workflow for Stability Investigation

G cluster_0 Problem Identification cluster_1 Initial Mitigation cluster_2 In-depth Analysis cluster_3 Resolution A Observe Instability (e.g., color change, new HPLC peaks) B Use High-Purity, Degassed Solvents A->B Implement C Implement Inert Atmosphere Handling A->C Implement D Protect from Light A->D Implement E Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->E Investigate F Analyze by Stability-Indicating HPLC-PDA-MS E->F Analyze Samples G Identify Degradation Products and Pathways F->G Interpret Data H Optimize Solution Conditions (pH, solvent, antioxidants) G->H Inform I Define Storage and Handling Protocols H->I Establish

Caption: A systematic workflow for troubleshooting stability issues.

Potential Degradation Pathwaysdot

G cluster_oxidation Oxidation cluster_condensation Self-Condensation cluster_photodegradation Photodegradation Parent 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one Oxidized Oxidized Products (e.g., quinone-imine type) Parent->Oxidized O₂, Light, Metal Ions Condensation Dimers/Oligomers Parent->Condensation pH (acid/base catalysis) Photoproducts Debrominated or Rearranged Products Parent->Photoproducts UV/Visible Light

Sources

Technical Support Center: 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one Synthesis and Byproduct Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have compiled this resource to address common challenges, explain the underlying chemical principles, and offer practical solutions to ensure the successful synthesis and purification of your target compound.

I. Understanding the Reaction: Electrophilic Aromatic Bromination of 6-Amino-2,3-dihydro-1H-inden-1-one

The synthesis of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is typically achieved through the electrophilic aromatic substitution (EAS) of the starting material, 6-Amino-2,3-dihydro-1H-inden-1-one. In this reaction, a brominating agent is used to introduce a bromine atom onto the aromatic ring. The amino group (-NH₂) is a strong activating and ortho-, para-directing group, meaning it increases the nucleophilicity of the aromatic ring and directs the incoming electrophile (bromine) to the positions ortho and para to it.

Given that the para position is already part of the fused ring system, the bromination is directed to the ortho position, which is C7. However, the high reactivity of the substrate can lead to several side reactions, resulting in the formation of various byproducts.

Reaction Pathway Visualization

Reaction_Pathway cluster_main Main Reaction Start 6-Amino-2,3-dihydro- 1H-inden-1-one Product 6-Amino-7-bromo-2,3-dihydro- 1H-inden-1-one Start->Product Electrophilic Aromatic Substitution Reagent Brominating Agent (e.g., Br₂) Reagent->Product

Caption: General overview of the primary synthetic route.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and provides actionable troubleshooting steps.

FAQ 1: My reaction produced a mixture of products with low yield of the desired compound. What are the likely byproducts?

The formation of multiple products is a common challenge in this synthesis due to the high reactivity of the starting material. The primary byproducts to consider are:

  • Over-brominated products: The strong activating effect of the amino group can lead to the addition of more than one bromine atom to the aromatic ring.

  • Isomeric products: Although the C7 position is electronically favored, bromination at other positions on the aromatic or aliphatic ring can occur under certain conditions.

  • Oxidation products: The amino group can be susceptible to oxidation, leading to colored impurities.

  • Starting material: Incomplete reaction will leave unreacted 6-Amino-2,3-dihydro-1H-inden-1-one.

Troubleshooting Flowchart for Low Yield/Impure Product

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Conditions Verify Reaction Conditions: - Temperature - Reaction Time - Stoichiometry of Brominating Agent Start->Check_Conditions Identify_Byproducts Characterize Byproducts: - TLC - NMR - MS Check_Conditions->Identify_Byproducts Over_Bromination Over-bromination suspected? Identify_Byproducts->Over_Bromination Isomers Isomeric byproducts suspected? Identify_Byproducts->Isomers Oxidation Oxidation suspected? Identify_Byproducts->Oxidation Incomplete_Reaction Incomplete reaction? Identify_Byproducts->Incomplete_Reaction Solution_Over_Bromination Reduce amount of brominating agent. Shorten reaction time. Lower temperature. Over_Bromination->Solution_Over_Bromination Yes Solution_Isomers Use a more selective brominating agent. Optimize solvent and temperature. Isomers->Solution_Isomers Yes Solution_Oxidation Run reaction under inert atmosphere. Use a milder brominating agent. Oxidation->Solution_Oxidation Yes Solution_Incomplete_Reaction Increase reaction time. Slightly increase temperature. Incomplete_Reaction->Solution_Incomplete_Reaction Yes Purification Optimize Purification: - Column Chromatography - Recrystallization Solution_Over_Bromination->Purification Solution_Isomers->Purification Solution_Oxidation->Purification Solution_Incomplete_Reaction->Purification

Caption: A step-by-step guide to troubleshooting common synthesis issues.

FAQ 2: How can I identify the different byproducts in my reaction mixture?

A combination of analytical techniques is essential for accurate byproduct identification.

Technique Application for Byproduct Analysis
Thin-Layer Chromatography (TLC) A quick method to visualize the number of components in your reaction mixture. The desired product and byproducts will likely have different Rf values.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Can distinguish between isomers by the chemical shifts and coupling patterns of the aromatic and aliphatic protons. Over-bromination will lead to fewer aromatic proton signals. ¹³C NMR: Provides information on the number and type of carbon atoms, helping to confirm the carbon skeleton and identify isomeric impurities.
Mass Spectrometry (MS) Determines the molecular weight of the components. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will result in characteristic M and M+2 peaks, confirming the number of bromine atoms in each molecule.
High-Performance Liquid Chromatography (HPLC) Can be used to separate and quantify the different components in the reaction mixture, providing an assessment of the purity of the desired product.[1]

Protocol 1: Sample Preparation for NMR and MS Analysis of Byproducts

  • Isolate Impurities: Perform flash column chromatography on the crude reaction mixture using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the different components.

  • Collect Fractions: Collect the fractions corresponding to the different spots observed on TLC.

  • Solvent Removal: Evaporate the solvent from each fraction under reduced pressure.

  • Prepare Samples:

    • NMR: Dissolve a small amount of the isolated compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • MS: Prepare a dilute solution of the isolated compound in a suitable solvent for the ionization method used (e.g., methanol or acetonitrile for ESI-MS).

FAQ 3: What causes the formation of di- or tri-brominated byproducts, and how can I prevent it?

Cause: The amino group is a powerful activating group, making the aromatic ring highly susceptible to further bromination. Using an excess of the brominating agent or allowing the reaction to proceed for too long can lead to the formation of poly-brominated species.

Prevention and Troubleshooting:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Start with one equivalent and monitor the reaction progress closely by TLC.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-bromination.

  • Choice of Brominating Agent: Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), which can offer better control over the reaction.

FAQ 4: I've identified an isomeric byproduct. What could be its structure and how is it formed?

Likely Isomeric Byproducts:

  • 5-Bromo-6-amino-2,3-dihydro-1H-inden-1-one: Bromination at the C5 position is a possibility, although less favored electronically than the C7 position.

  • 2-Bromo-6-amino-2,3-dihydro-1H-inden-1-one: Bromination can also occur on the aliphatic ring, particularly at the α-position to the carbonyl group, under certain conditions (e.g., acidic conditions that favor enolization).

Formation Mechanism:

  • Aromatic Isomer (C5-bromo): While the amino group strongly directs ortho, some meta-directing effect from the carbonyl group and steric factors might lead to a small amount of bromination at the C5 position.

  • Aliphatic Isomer (C2-bromo): The ketone can tautomerize to its enol form, especially under acidic conditions. The enol is electron-rich and can react with the brominating agent to give the α-brominated product.

Troubleshooting:

  • Control pH: Maintaining neutral or slightly basic conditions can disfavor enolization and reduce the formation of the α-bromo byproduct.

  • Solvent Choice: The choice of solvent can influence the regioselectivity of the reaction. Experiment with different solvents to optimize for the desired product.

III. Analytical Data of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

Accurate identification of your target compound is crucial. Below is a summary of expected analytical data.

Property Value Source
Molecular Formula C₉H₈BrNO[2]
Molecular Weight 226.07 g/mol [2]
Boiling Point 379.7 ± 42.0 °C at 760 mmHg[2]

Expected Spectroscopic Data:

  • ¹H NMR:

    • Two aromatic protons, likely appearing as doublets in the aromatic region.

    • Two methylene groups (CH₂) of the five-membered ring, appearing as multiplets or triplets in the aliphatic region.

    • A broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR:

    • Nine distinct carbon signals, including a carbonyl carbon, aromatic carbons, and aliphatic carbons.

  • Mass Spectrometry (MS):

    • A molecular ion peak (M⁺) at m/z 226 and an M+2 peak at m/z 228 of approximately equal intensity, which is characteristic of a compound containing one bromine atom.

IV. Purification Strategies

The purification of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one from its byproducts is critical for obtaining a high-purity final product.

Purification Workflow

Purification_Workflow Crude_Product Crude Reaction Mixture Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Recrystallization Recrystallization (Optional) Solvent_Removal->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Sources

Common pitfalls in 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

Welcome to the technical support guide for 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when handling and utilizing this versatile pharmaceutical intermediate. The indanone core is a privileged structure in medicinal chemistry, and this specific bromo-amino substituted variant is a key building block for developing central nervous system agents and other bioactive molecules.[1][2] Its bifunctional nature, containing both a nucleophilic amino group and a bromine atom suitable for cross-coupling, presents unique opportunities and challenges.[1] This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the success of your experiments.

Section 1: Storage, Stability, and Handling FAQs

This section addresses the most frequent questions regarding the physical properties and proper storage of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one to ensure its integrity from receipt to reaction.

Q1: My vial of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one has arrived as an off-white to tan solid. Upon storage, it has darkened to a brownish color. Is the reagent compromised?

A1: This is a common observation and a critical one to address. The color change is typically due to the oxidation of the aromatic amino group, a well-known degradation pathway for anilines, which can be accelerated by exposure to air and light. While a slight color change may not significantly impact every reaction, a pronounced darkening to brown or black suggests a notable decrease in purity.

Causality: The electron-donating amino group makes the aromatic ring susceptible to oxidation, forming highly colored quinone-imine type impurities. This process does not necessarily affect the bromo or ketone functionalities initially, but these impurities can interfere with sensitive downstream reactions, particularly palladium-catalyzed cross-couplings.

Troubleshooting Protocol:

  • Purity Assessment: Before use, assess the purity of the discolored reagent. The most straightforward method is Thin Layer Chromatography (TLC) against a reference spot from a freshly opened vial, if available. For a more quantitative assessment, use LC-MS or ¹H NMR to identify the percentage of the main component and the presence of degradation products.

  • Decision Point: If purity has dropped by more than 5-10%, consider re-purification by column chromatography (see Section 3, Q1 for tips) or acquiring a fresh batch. For non-critical, initial screening experiments, you may proceed with caution, but be aware that yields may be compromised.

Q2: What are the definitive storage conditions to maximize the shelf-life of this compound?

A2: To prevent the degradation described above, stringent storage conditions are essential. Based on its chemical structure and supplier recommendations, the following protocol should be adopted.[1][3]

ParameterRecommendationRationale
Temperature Room TemperatureThe compound is thermally stable at ambient temperatures. Refrigeration is generally not necessary and may introduce moisture if not handled correctly.
Atmosphere Inert Gas (Argon or Nitrogen)This is the most critical factor.[1][3] Backfilling the vial with an inert gas displaces oxygen, preventing oxidation of the sensitive amino group.
Light Keep in Dark Place (Amber Vial)The compound is light-sensitive.[1][3] Photodegradation can occur, leading to the formation of radical species and colored impurities.
Container Tightly Sealed Original ContainerPrevents exposure to atmospheric moisture and oxygen.

Workflow for Proper Aliquoting and Storage:

Start Receive New Vial MoveToGlovebox Move to Inert Atmosphere Glovebox Start->MoveToGlovebox Aliquot Aliquot into smaller, pre-weighed amber vials MoveToGlovebox->Aliquot Minimize air exposure Backfill Backfill each vial with Argon/Nitrogen Aliquot->Backfill Seal Seal tightly with parafilm-wrapped caps Backfill->Seal Store Store in a dark, dry cabinet Seal->Store Label with date

Caption: Recommended workflow for aliquoting and storing the reagent.

Section 2: Common Pitfalls in Synthetic Applications

The dual functionality of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is its greatest asset, but also the source of common synthetic challenges. This section provides troubleshooting for issues encountered during reactions.

Q1: I am attempting a Suzuki cross-coupling reaction at the 7-position (C-Br bond), but I am observing very low yields and recovery of starting material. What is going wrong?

A1: This is a frequent issue. The primary culprits are often related to the unprotected amino group, which can interfere with the palladium catalyst.

Causality & Troubleshooting:

  • Catalyst Inhibition: The lone pair of electrons on the amino group can coordinate to the palladium center, acting as a catalyst poison and preventing the catalytic cycle from proceeding efficiently.

  • Base Incompatibility: The choice of base is critical. Strong bases can deprotonate the N-H bond, forming an anionic species that may have unintended reactivity or further inhibit the catalyst.

  • Side Reactions: The amino group itself can compete in certain coupling reactions, for instance, by acting as a nucleophile.

Troubleshooting Workflow:

Start Low Yield in Suzuki Coupling Protect Protect the Amino Group (e.g., Boc anhydride) Start->Protect Most reliable solution Optimize Optimize Reaction Conditions Start->Optimize If protection is undesirable Success Reaction Successful Protect->Success CheckCatalyst Screen Different Pd Catalysts & Ligands (e.g., SPhos, XPhos) Optimize->CheckCatalyst CheckBase Screen Weaker, Non-nucleophilic Bases (e.g., K3PO4, Cs2CO3) Optimize->CheckBase CheckSolvent Test Solvent Systems (e.g., Dioxane/H2O, Toluene) Optimize->CheckSolvent CheckCatalyst->Success CheckBase->Success CheckSolvent->Success

Caption: Troubleshooting flowchart for Suzuki coupling reactions.

Experimental Protocol: Boc Protection of the Amino Group

  • Dissolve 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 - 1.2 eq) and a base such as Triethylamine (TEA) (1.5 eq) or 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup and purify the resulting N-Boc protected compound by column chromatography. This product is now ready for robust cross-coupling.

Q2: My reaction is producing the debrominated byproduct, 6-Amino-2,3-dihydro-1H-inden-1-one. How can I avoid this?

A2: Unwanted reductive debromination is a known side reaction for aryl bromides, especially those activated by electron-donating groups like an amino substituent. This can be caused by certain reagents or reaction conditions.

Causality:

  • Harsh Reducing Agents: If you are performing a reduction elsewhere in the molecule (e.g., reducing the ketone), strong hydride sources like Lithium aluminum hydride (LiAlH₄) can readily cleave the C-Br bond.[4]

  • Hydrodehalogenation in Catalysis: In some palladium-catalyzed reactions, particularly if there are sources of hydride in the reaction mixture (e.g., certain bases, solvents like isopropanol, or formate salts), a competing hydrodehalogenation pathway can occur.

Preventative Measures:

  • Choice of Reductant: For ketone reduction, use milder, more chemoselective reagents like Sodium borohydride (NaBH₄), which typically will not reduce the aryl bromide.

  • Optimize Coupling Conditions: In cross-coupling reactions, ensure reagents are pure and anhydrous. Avoid additives known to be hydride donors unless specifically required. Sometimes, switching the palladium catalyst or ligand can minimize this side reaction.

  • Reaction Time: Do not let reactions run for an excessively long time after the starting material is consumed, as this can increase the likelihood of side reactions like debromination.

Section 3: Purification and Analysis FAQs

The unique polarity of this molecule can introduce challenges during workup and purification.

Q1: I am trying to purify my product using silica gel column chromatography, but it is streaking severely and my recovery is low. What is the cause and solution?

A1: This is a classic problem when purifying compounds containing basic amino groups on standard, slightly acidic silica gel.

Causality: The free amine (a basic site) interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to poor elution, significant tailing (streaking) on TLC and columns, and often irreversible adsorption, resulting in low recovery.

Troubleshooting Protocol:

  • Eluent Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent system (e.g., Hexane/Ethyl Acetate).

    • Add Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase. The TEA will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Add Ammonium Hydroxide: For more polar solvent systems, pre-treating the silica with a solvent mixture containing a small amount of ammonium hydroxide and then re-equilibrating with your mobile phase can be effective.

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Switching to an alumina column can completely resolve the issue, as it lacks the acidic silanol groups.

    • Deactivated Silica: You can use commercially available "deactivated" or "base-treated" silica gel.

  • Purify a Protected Intermediate: If you have protected the amine group (e.g., as N-Boc, see Section 2, Q1), the resulting intermediate will be much less basic and will behave well on standard silica gel.

Section 4: Safety and Handling Precautions

Proper personal protective equipment (PPE) and handling procedures are mandatory when working with this and any laboratory chemical.

Q1: What are the primary hazards associated with 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one?

A1: While a specific, comprehensive safety sheet for this exact molecule is not always available, we can infer the hazards from structurally similar compounds like 6-aminoindanone and general chemical safety principles.[5][6] Assume the compound is hazardous and handle it with appropriate care.

Key Hazards and Precautions:

  • Acute Toxicity: The non-brominated analog is listed as harmful if swallowed or in contact with skin.[5] Always wear gloves and a lab coat.

  • Irritation: May cause skin, eye, and respiratory irritation.[5] Handling should be performed in a well-ventilated chemical fume hood.[7] Avoid inhaling the powder by wearing a dust mask or appropriate respirator.[7] Safety glasses are mandatory.[7]

  • Spills: In case of a spill, avoid generating dust.[7] Use dry clean-up procedures, such as gently sweeping the solid into a sealed container for disposal.[7]

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water.[8]

  • Eye Contact: Rinse eyes cautiously with water for several minutes.[8]

  • Inhalation: Move the person to fresh air.[8]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[6]

References

  • MySkinRecipes. 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. Available from: [Link]

  • Amano Enzyme Inc. Guide to the Safe Handling of Enzyme. Available from: [Link]

  • ALFA CHEMICAL. CAS:681246-49-1 | 6-amino-7-bromo-2,3-dihydro-1H-inden-1-one. Available from: [Link]

  • PubChem. 6-amino-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-Indanone. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (6S)-6-amino-7-hydroxyheptan-3-one. National Center for Biotechnology Information. Available from: [Link]

  • Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 879-893. Available from: [Link]

  • ResearchGate. Convenient synthesis of 7 '- and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Available from: [Link]

  • He, Z., & Spain, J. C. (1998). Studies of the catabolic pathway of degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45: removal of the amino group from 2-aminomuconic semialdehyde. Applied and Environmental Microbiology, 64(11), 4499–4504. Available from: [Link]

  • Chebanov, V. A., et al. (2005). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Collection of Czechoslovak Chemical Communications, 70(3), 350-362. Available from: [Link]

  • ResearchGate. Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. Available from: [Link]

  • Wackett, L. P. (2004). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PLoS Biology, 2(1), e3. Available from: [Link]

  • Molecules. (2004). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. MDPI. Available from: [Link]

  • PubMed. (2004). A novel approach to the synthesis of 6-amino-7-hydroxy-flavone. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 7-Amino-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Concerning the Preparation of 6-Bromotryptamine. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with significant therapeutic potential is a paramount objective. The indanone core is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous pharmacologically active compounds.[1][2] This guide provides a comparative analysis of the prospective bioactivity of a specific indanone derivative, 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, against a panel of well-characterized kinase inhibitors. While direct experimental data for this particular compound is not yet publicly available, its structural features suggest a plausible role as a kinase inhibitor. This analysis will, therefore, be grounded in the known biological activities of the indanone class and will draw comparisons with established inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a high-value target in neurodegenerative diseases and oncology.[3][4][5]

The Therapeutic Promise of the Indanone Scaffold

The indanone framework is a recurring motif in a variety of bioactive molecules, including the FDA-approved Alzheimer's drug, Donepezil.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial effects.[2][6] Notably, certain indanone derivatives have shown efficacy in preclinical cancer models through mechanisms such as tubulin polymerization inhibition and have also been investigated for their ability to inhibit cholinesterases and amyloid-beta aggregation, processes central to the pathology of Alzheimer's disease.[7][8] Given this precedent, the exploration of novel indanone derivatives as potential therapeutic agents is a highly active area of research.

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one: A Candidate for Kinase Inhibition

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is a synthetic intermediate used in the development of pharmaceuticals, particularly those targeting the central nervous system.[9] Its chemical structure, featuring amino and bromo functional groups, makes it an attractive starting point for the synthesis of a diverse library of bioactive molecules.[9] The core indanone structure, coupled with these reactive handles, suggests the potential for interaction with biological targets such as protein kinases.

A Plausible Target: DYRK1A Kinase

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a critical role in neurodevelopment and is implicated in the pathophysiology of several diseases, including Down syndrome, Alzheimer's disease, and certain cancers.[4][10][11] Overexpression of DYRK1A is believed to contribute to the cognitive deficits and neurodegenerative changes observed in these conditions.[12] As such, the development of potent and selective DYRK1A inhibitors is a key therapeutic strategy. The mechanism of action for these inhibitors typically involves binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its downstream targets.[4]

Comparative Analysis with Known DYRK1A Inhibitors

To contextualize the potential bioactivity of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, we will compare its structural class to several well-characterized DYRK1A inhibitors with established potency.

InhibitorChemical ClassDYRK1A IC50Key Features & Selectivity
Harmine β-carboline alkaloid8.8 - 33 nM[5][13]Potent but non-selective; also a potent inhibitor of monoamine oxidase A (MAO-A).[6][10]
Leucettine L41 Thiazole-based~40 nM[9][14]Synthetic analog of a marine natural product, optimized for DYRK1A inhibition.[10]
SM07883 Not disclosed1.6 nM[10]Potent, orally bioavailable, and blood-brain barrier penetrant.[10]
CX-4945 (Silmitasertib) Benzimidazole160 nM[15]A clinical-stage inhibitor of Casein Kinase 2 (CK2) with potent off-target activity against DYRK1A.[15][16]
PST-001 Not disclosed40 nM[9]Orally bioavailable DYRK1A inhibitor.[9]
Staurosporine Indolocarbazole19 nM[1]A broad-spectrum kinase inhibitor.[1]
6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one Indanone To be determined Potential for novel kinase inhibitory activity based on the privileged indanone scaffold.

Experimental Protocols for Bioactivity Assessment

The evaluation of a novel compound's inhibitory activity against a target kinase like DYRK1A requires robust and validated experimental methodologies. Below are outlines of standard in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a specific substrate by DYRK1A.

Methodology:

  • Coating: A 96-well microplate is coated with a DYRK1A-specific substrate peptide.

  • Kinase Reaction: Recombinant DYRK1A enzyme is incubated in the wells with ATP and the test compound at various concentrations.

  • Detection: A phosphorylation-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • Signal Generation: A chromogenic substrate is added, and the resulting colorimetric signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[17]

Caption: Workflow for an ELISA-based in vitro kinase inhibition assay.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis plate Coat 96-well plate with DYRK1A substrate add_reagents Add DYRK1A, ATP, and test compound to wells plate->add_reagents reagents Prepare kinase, ATP, and inhibitor solutions reagents->add_reagents incubate Incubate to allow for phosphorylation add_antibody Add phospho-specific detection antibody incubate->add_antibody add_substrate Add chromogenic substrate add_antibody->add_substrate read_plate Measure absorbance add_substrate->read_plate calculate_ic50 Calculate IC50 value read_plate->calculate_ic50

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the direct interaction of a test compound with DYRK1A within a live cell context, providing evidence of target engagement.

Methodology:

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding a DYRK1A-NanoLuc® fusion protein.

  • Assay Setup: The transfected cells are plated in a 96-well plate and incubated with a cell-permeable fluorescent tracer that binds to the ATP-binding site of DYRK1A.

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • BRET Measurement: If the test compound displaces the fluorescent tracer from the DYRK1A-NanoLuc® fusion protein, the Bioluminescence Resonance Energy Transfer (BRET) signal between NanoLuc® and the tracer will decrease. The BRET signal is measured using a luminescent plate reader.

  • Data Analysis: IC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration.[18]

Caption: Principle of the NanoBRET™ cellular target engagement assay.

G cluster_0 No Inhibitor cluster_1 With Inhibitor DYRK1A_NLuc DYRK1A-NanoLuc Tracer Fluorescent Tracer DYRK1A_NLuc->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer DYRK1A_NLuc_2 DYRK1A-NanoLuc Inhibitor Inhibitor DYRK1A_NLuc_2->Inhibitor Binding NoBRET Low BRET Signal Inhibitor->NoBRET Displacement Tracer_2 Fluorescent Tracer

Concluding Remarks and Future Directions

While the specific bioactivity of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one remains to be elucidated through empirical testing, its membership in the pharmacologically significant indanone class suggests a high potential for biological activity. The structural features of this compound warrant its investigation as a potential kinase inhibitor, with DYRK1A being a particularly relevant target due to the established role of indanones in central nervous system applications.

The comparative analysis with known DYRK1A inhibitors provides a clear benchmark for potency and selectivity that any new candidate in this space must meet or exceed. The experimental protocols outlined provide a roadmap for the systematic evaluation of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one and its derivatives. Future research should focus on synthesizing a library of analogs based on this scaffold and screening them against a panel of kinases, including DYRK1A, to determine their inhibitory profiles. Promising candidates can then be advanced to cellular and in vivo models to assess their therapeutic potential. This structured approach will be instrumental in unlocking the full therapeutic promise of the indanone scaffold in the ongoing quest for novel and effective medicines.

References

  • Alzheimer's Drug Discovery Foundation. DYRK1A Inhibitors. [Link]

  • MySkinRecipes. 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. [Link]

  • ResearchGate. Recent developments in biological activities of indanones | Request PDF. [Link]

  • Gatfield, J. et al. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Liu, F. et al. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. Scientific Reports. [Link]

  • Siddappa, P. et al. Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry. [Link]

  • Becker, W. et al. Activation, regulation, and inhibition of DYRK1A. The FEBS Journal. [Link]

  • Singh, S. et al. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Bioorganic Chemistry. [Link]

  • RCSB PDB. 4YU2: Crystal structure of DYRK1A with harmine-derivatized AnnH-75 inhibitor. [Link]

  • Patsnap Synapse. What are DYRK1A inhibitors and how do they work?. [Link]

  • Kim, J. et al. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches. International Journal of Molecular Sciences. [Link]

  • Grygier, P. et al. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry. [Link]

  • Singh, P. P. et al. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study. ACS Omega. [Link]

  • El-Gohary, N. S. et al. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules. [Link]

  • Bio-protocol. 2.3. DYRK1A Kinase Inhibition Assay. [Link]

  • Singh, P. P. et al. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study. ACS Omega. [Link]

  • Gilbert, A. M. et al. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • The Chemical Probes Portal. CX-4945. [Link]

  • Wang, P. et al. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation. ACS Medicinal Chemistry Letters. [Link]

  • ALFA CHEMICAL. CAS:681246-49-1丨6-amino-7-bromo-2,3-dihydro-1H-inden-1-one. [Link]

  • ResearchGate. Chemical structure of indanone ligands explored in the current study... [Link]

  • ResearchGate. Reported small molecules as DYRK1A kinase inhibitors with their IC50 values in nM. [Link]

  • Grygier, P. et al. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry. [Link]

  • Acta Crystallographica Section E. 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. [Link]

  • ChemRxiv. Rational Design and Identification of Harmine-Inspired, N-Heterocyclic DYRK1A Inhibitors Employing a Functional Genomic in vivo. [Link]

  • MDPI. CX-4945 and siRNA-Mediated Knockdown of CK2 Improves Cisplatin Response in HPV(+) and HPV(−) HNSCC Cell Lines. [Link]

  • Al-Hussain, S. A. et al. Exploring 7β-amino-6-nitrocholestens as COVID-19 antivirals: in silico, synthesis, evaluation, and integration of artificial intelligence (AI) in drug design: assessing the cytotoxicity and antioxidant activity of 3β-acetoxynitrocholestane. Journal of Biomolecular Structure and Dynamics. [Link]

  • Buendia, B. et al. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia. Cancers. [Link]

Sources

A Guide to the Reproducible Synthesis and Application of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of a Versatile Building Block

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is a valuable heterocyclic intermediate in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a nucleophilic amino group and a bromine atom suitable for cross-coupling reactions, makes it a strategic building block for constructing complex molecular architectures.[1] It serves as a precursor for developing agents targeting the central nervous system, among other potential therapeutic applications.[1]

However, the utility of this reagent is fundamentally dependent on the reproducibility of its synthesis and subsequent reactions. Minor variations in experimental conditions can lead to significant deviations in yield, purity, and even the isomeric identity of the product. This guide provides an in-depth analysis of the factors governing the reproducibility of results involving 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, offering field-proven insights and detailed protocols to ensure consistent outcomes for researchers, scientists, and drug development professionals.

PART 1: Critical Factors Influencing Experimental Reproducibility

Achieving consistency in experiments with 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one hinges on controlling the variables in its synthesis, purification, and handling. The primary challenge lies in the key synthetic step: the regioselective bromination of its precursor, 6-amino-2,3-dihydro-1H-inden-1-one.

The Causality of Regioselective Bromination

The core of reproducibility issues lies in controlling the electrophilic aromatic substitution (bromination) on the 6-aminoindanone scaffold. The aromatic ring has two key substituents influencing the reaction's course:

  • The Amino Group (-NH₂): A powerful activating, ortho-, para- directing group. It strongly enhances the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. It directs incoming electrophiles to positions 5 and 7.

  • The Acyl Group (part of the cyclopentanone ring): A deactivating, meta- directing group. It withdraws electron density from the ring.

The overwhelming activating effect of the amino group dictates the positions of substitution. Therefore, the primary sites for bromination are C5 and C7 (ortho to the amino group). The challenge is to achieve mono-bromination selectively at the C7 position while avoiding di-substitution or bromination at C5.

Furthermore, the cyclopentanone moiety can undergo enolization under certain conditions (acidic or basic), creating a competing reaction site at the C2 position (α-bromination).[2][3] The choice of brominating agent, solvent, and temperature is therefore critical to steer the reaction towards the desired C7-bromo isomer.

Purity of Starting Materials and Reagents

The purity of the starting material, 6-amino-2,3-dihydro-1H-inden-1-one, is paramount. Impurities can interfere with the reaction, leading to unexpected byproducts and lower yields. Similarly, the quality of the brominating agent (e.g., bromine, N-Bromosuccinimide) and the dryness of the solvents are crucial. Moisture can react with some brominating agents and alter the reaction environment.

Post-Reaction Workup and Purification

The separation of the desired 7-bromo isomer from the starting material, the 5-bromo isomer, and any di-brominated byproducts can be challenging due to their similar polarities. Inconsistent purification methods (e.g., variations in solvent systems for chromatography, recrystallization techniques) are a major source of variability in the final product's purity, which directly impacts the reproducibility of subsequent applications.

PART 2: Comparative Analysis of Synthetic Strategies

While a specific, peer-reviewed synthesis for 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is not extensively documented, we can analyze the probable synthetic pathways based on established chemical principles for the bromination of substituted anilines and indanones. The key is to control the powerful activation by the amino group.

Workflow for Synthesis and Key Control Points

cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis A Start: 6-Amino-2,3-dihydro-1H-inden-1-one B Protection of Amino Group (Optional but recommended) Reagent: Acetic Anhydride or Boc Anhydride A->B Control over-activation C Electrophilic Bromination Reagent: NBS or Br₂ Solvent: Acetic Acid, DMF, or CCl₄ B->C Regioselective Control D Deprotection (if applicable) Reagent: Acid or Base C->D Unmask Amino Group E Crude Product C->E Direct Synthesis D->E F Workup & Extraction E->F G Column Chromatography (Key Separation Step) F->G H Recrystallization G->H I Characterization (NMR, MS, IR) (Verify Structure & Purity) H->I J Pure 6-Amino-7-bromo- 2,3-dihydro-1H-inden-1-one I->J Proceed to Application

Caption: Synthetic workflow with critical control points for reproducibility.

Table 1: Comparison of Potential Bromination Conditions

ConditionBrominating AgentSolventProbable Outcome & RationaleReproducibility Challenges
A (Direct) N-Bromosuccinimide (NBS)Dimethylformamide (DMF)Moderate to good selectivity for mono-bromination. The polar aprotic solvent can stabilize the intermediates, potentially favoring the less sterically hindered C7 position.Risk of over-bromination. Reaction rate can be sensitive to temperature fluctuations.
B (Direct, Acidic) Bromine (Br₂)Acetic AcidHigh reactivity. The acidic medium protonates the amino group, reducing its activating strength, but can also promote enolization leading to α-bromination byproducts.[3]Poor regioselectivity is a major risk. Formation of multiple products complicates purification.
C (Protected) N-Bromosuccinimide (NBS)Acetic AcidRecommended for Reproducibility. The protected amino group (e.g., as an acetamide) is less activating, allowing for more controlled mono-bromination. The bulky protecting group favors substitution at the less hindered C7 position.Requires two additional steps (protection and deprotection), increasing overall synthesis time but ensuring higher purity and consistency.

PART 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems, with integrated checkpoints to ensure the reaction is proceeding as expected and the final product meets the required purity for downstream applications.

Protocol 1: Synthesis of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one (via Protection Strategy)

This method is recommended for achieving the highest purity and reproducibility.

Step 1: Protection of 6-amino-2,3-dihydro-1H-inden-1-one

  • Causality: Converting the highly activating amino group to a less activating acetamide group allows for controlled, regioselective mono-bromination and prevents unwanted side reactions.

  • Dissolve 6-amino-2,3-dihydro-1H-inden-1-one (1.0 eq) in glacial acetic acid (10 mL per gram of starting material).

  • Add acetic anhydride (1.2 eq) dropwise at room temperature.

  • Stir the mixture for 2 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(1-oxo-2,3-dihydro-1H-inden-6-yl)acetamide.

Step 2: Bromination of the Protected Intermediate

  • Causality: N-Bromosuccinimide (NBS) is a mild and selective source of electrophilic bromine. Acetic acid serves as a solvent that can facilitate the reaction. The bulkier acetyl group sterically hinders the C5 position, favoring bromination at C7.

  • Dissolve the N-(1-oxo-2,3-dihydro-1H-inden-6-yl)acetamide (1.0 eq) in glacial acetic acid.

  • Add N-Bromosuccinimide (1.05 eq) in portions at room temperature, while protecting the reaction from light.

  • Stir for 4-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Once complete, pour the mixture into ice-water.

  • Filter the resulting precipitate, wash with water, then with a saturated sodium bicarbonate solution, and finally with water again. Dry the crude product.

Step 3: Deprotection to Yield the Final Product

  • Causality: Acidic hydrolysis removes the acetyl protecting group to regenerate the free amino group, yielding the target compound.

  • Suspend the crude bromo-acetamide intermediate in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Heat the mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.

Protocol 2: Quality Control & Characterization

Reproducibility requires rigorous confirmation of the product's identity and purity.

Table 2: Expected Characterization Data

TechniqueExpected Result for 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one
¹H NMR Aromatic region: Two doublets, corresponding to the protons at C4 and C5. Aliphatic region: Two triplets for the methylene protons at C2 and C3. A broad singlet for the -NH₂ protons. The specific chemical shifts and coupling constants will confirm the 1,2,4-trisubstitution pattern.
¹³C NMR Expected number of signals corresponding to the 9 carbon atoms in the molecule.
IR Spectroscopy Characteristic peaks for N-H stretching (amine), C=O stretching (ketone), and C-Br stretching.
Mass Spec (MS) A molecular ion peak [M]+ and [M+2]+ with an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. For C₉H₈BrNO, the expected m/z would be ~225 and ~227.[4]
Purity (HPLC) >95% (ideally >98%) for use in sensitive downstream reactions like palladium-catalyzed cross-couplings.
Protocol 3: Application in a Suzuki Cross-Coupling Reaction
  • Causality: The success of palladium-catalyzed reactions is highly sensitive to the purity of the substrates. Contaminants can poison the catalyst, leading to failed or low-yield reactions, a common source of irreproducibility.

  • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water).

  • Heat the reaction to 80-100 °C and stir until TLC or LC-MS indicates completion.

  • Cool to room temperature, dilute with water, and extract with an organic solvent.

  • Purify via column chromatography.

Troubleshooting Reproducibility Issues

start Low Yield or Inconsistent Results q1 Check Purity of Starting Materials start->q1 q2 Review Bromination Conditions q1->q2 Pure sol1 Re-purify precursor. Use fresh, dry reagents. q1->sol1 Impure? q3 Optimize Purification q2->q3 Correct Product, Low Yield sol2 Consider protection strategy. Adjust temperature or reaction time. q2->sol2 Incorrect Products? q4 Verify Final Product Structure q3->q4 Pure Product, Low Yield sol3 Modify chromatography gradient. Attempt recrystallization with different solvents. q3->sol3 Impure Product? sol4 Re-run NMR, MS. Confirm regiochemistry. q4->sol4 Structure Ambiguous? end Achieve Reproducible Outcome q4->end Confirmed sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: A troubleshooting flowchart for inconsistent experimental results.

Conclusion

The reproducibility of experiments involving 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is not a matter of chance, but a direct consequence of meticulous control over the synthetic and purification processes. The primary source of variability—regioselectivity in the bromination step—can be effectively managed by employing a protection-deprotection strategy for the highly activating amino group. This approach, while adding steps to the overall sequence, pays significant dividends in the form of higher purity, simplified purification, and ultimately, more consistent and reliable results in downstream applications. By adhering to the validated protocols and rigorous analytical verification outlined in this guide, researchers can confidently utilize this versatile building block to its full potential.

References

  • Kotha, S., & Misra, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 2250–2309. Available at: [Link]

  • Convenient synthesis of 7 ′ and 6 ′-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. (2016). ResearchGate. Available at: [Link]

  • 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. MySkinRecipes. Available at: [Link]

  • Zhang, Y., et al. (2021). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. Organic Process Research & Development, 25(3), 636-642. Available at: [Link]

  • 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. J&K Scientific. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. Available at: [Link]

  • Ashenhurst, J. (2013). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry. Available at: [Link]

  • 6-amino-2,3-dihydro-1H-inden-1-one. PubChem. Available at: [Link]

  • Son, J., et al. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(10), 2347-2353. Available at: [Link]

  • 6-amino-7-bromo-2,3-dihydro-1H-inden-1-one. ALFA CHEMICAL. Available at: [Link]

  • Son, J., et al. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. ResearchGate. Available at: [Link]

  • Mohammadi-Far, N., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry, 34, 115960. Available at: [Link]

  • Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry. Available at: [Link]

  • Show how you would use bromination followed by amination to synthesize the following amino acids. (b) leucine. Pearson. Available at: [Link]

  • Akkurt, M., et al. (2012). 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o833. Available at: [Link]

  • Shestakova, P., et al. (2020). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2020(2), M1125. Available at: [Link]

  • Candeias, N. R., & Afonso, C. A. M. (2012). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 17(10), 12344-12362. Available at: [Link]

  • Experimental study on the thermochemistry of some amino derivatives of uracil. ResearchGate. Available at: [Link]

  • Chebanov, V. A., et al. (2005). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Collection of Czechoslovak Chemical Communications, 70(3), 350-362. Available at: [Link]

  • Sharma, R., & Kumar, V. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 20(45), 8821-8840. Available at: [Link]

  • Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c][1][5]thiazole] Crystal. Science Alert. Available at: [Link]

  • 6-Bromo-7-hydroxy-2-methylhept-1-en-3-one. PubChem. Available at: [Link]

Sources

A Researcher's Guide to Benchmarking 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one: A First-Pass Evaluation Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing the Inquiry

In the landscape of modern drug discovery, the 1-indanone scaffold is a recurring motif of significant interest. These structures are privileged in medicinal chemistry, forming the core of molecules with applications ranging from antiviral and anti-inflammatory to anticancer and neuro-active agents[1]. The compound 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is a functionalized derivative of this core, presenting as a versatile synthetic intermediate for developing novel therapeutics, particularly those targeting the central nervous system (CNS)[2].

The presence of both amino and bromo functional groups makes this molecule a prime candidate for further chemical modification, such as in cross-coupling reactions, to build a library of potential bioactive compounds[2]. However, before embarking on extensive medicinal chemistry campaigns, it is crucial to establish a baseline biological performance profile. This guide provides a comprehensive, technically grounded framework for the initial benchmarking of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one.

Our objective is to compare its foundational cytotoxic and kinase inhibitory potential against well-established standard compounds. This process is not merely about data acquisition; it is about establishing a decision-making framework. The results from these initial assays will guide future efforts, determining whether the scaffold warrants further investigation as a cytotoxic agent, a kinase inhibitor, or if its potential lies elsewhere.

Selecting the Benchmarks: The Importance of a Validated Control

The selection of appropriate standard compounds is paramount for contextualizing the activity of a novel molecule. Given the absence of a known biological target for 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, we propose a dual-pronged benchmarking strategy targeting two common mechanisms of action in oncology and neurology: general cytotoxicity and protein kinase inhibition.

  • For Cytotoxicity: Doxorubicin is selected as the standard. It is a widely used and well-characterized chemotherapeutic agent that induces cell death through DNA intercalation and inhibition of topoisomerase II. Its potent, broad-spectrum cytotoxicity provides a high bar against which the test compound's cell-killing efficacy can be measured.

  • For Kinase Inhibition: Staurosporine is the chosen benchmark. It is a potent, ATP-competitive, and broad-spectrum kinase inhibitor, making it an ideal control for an initial screen to determine if the test compound possesses any kinase-directed activity. Discovering even modest activity in a broad-spectrum assay can justify more focused screening against specific kinase panels.

Physicochemical Properties Comparison

A preliminary, yet crucial, step in benchmarking is the comparison of fundamental physicochemical properties. These parameters influence a compound's solubility, permeability, and overall druglikeness.

Property6-Amino-7-bromo-2,3-dihydro-1H-inden-1-oneDoxorubicinStaurosporine
Molecular Formula C₉H₈BrNO[2]C₂₇H₂₉NO₁₁C₂₈H₂₆N₄O₃
Molecular Weight ( g/mol ) 226.07[2]543.52466.53
Predicted pKa 1.79 ± 0.20[3]8.22 (basic), 10.1 (acidic)1.89 (most basic), 9.6 (most acidic)
Predicted Density (g/cm³) 1.693 ± 0.06[3]1.591.43

Experimental Benchmarking: Protocols and Rationale

We will employ two robust, industry-standard assays to generate our initial comparative data: the CellTiter-Glo® Luminescent Cell Viability Assay for cytotoxicity and a generic in vitro kinase assay to probe for inhibitory activity.

Workflow for Initial Compound Benchmarking

The overall experimental process follows a logical progression from cellular effects to a more specific biochemical investigation.

G cluster_0 Cytotoxicity Assessment cluster_1 Kinase Inhibition Screen A Prepare Cell Culture (e.g., K562 human leukemia cell line) B Dose-Response Treatment: Test Compound vs. Doxorubicin A->B C Incubate (e.g., 72 hours) B->C D CellTiter-Glo® Assay (Add, Mix, Read Luminescence) C->D E Data Analysis: Calculate IC₅₀ Values D->E J Data Analysis: Calculate % Inhibition & IC₅₀ F Prepare Kinase Reaction (e.g., generic tyrosine kinase, substrate, ATP) G Inhibition Assay: Test Compound vs. Staurosporine F->G H Incubate (e.g., 60 min at 30°C) G->H I Detect Kinase Activity (e.g., ADP-Glo™ or similar) H->I I->J

Caption: High-level workflow for benchmarking a novel compound.

Protocol 1: Cytotoxicity Assessment via CellTiter-Glo® Assay

Causality: The CellTiter-Glo® assay was chosen for its high sensitivity and simple "add-mix-measure" format, which minimizes experimental variability[4]. It quantifies ATP, an indicator of metabolically active cells, providing a robust measure of cell viability[4][5]. A human chronic myelogenous leukemia cell line (K562) is proposed due to its common use in cancer drug screening and its suspension nature, which simplifies assay setup.

Step-by-Step Methodology:

  • Cell Seeding: Seed K562 cells into a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Preparation: Prepare 2x serial dilutions of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one and Doxorubicin in culture medium. A typical starting concentration for a new compound is 100 µM.

  • Treatment: Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (background) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes[6].

    • Add 100 µL of CellTiter-Glo® Reagent to each well[6].

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis[6].

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: After subtracting background, normalize the data to the vehicle control. Plot the normalized luminescence against the logarithm of compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: In Vitro Kinase Inhibition Assay

Causality: This protocol describes a generic setup to detect if the test compound can inhibit the activity of a representative protein kinase. The principle is to measure the consumption of ATP (or generation of ADP) in a kinase-catalyzed phosphorylation reaction. Staurosporine serves as a positive control for inhibition. A successful hit in this assay would strongly justify screening against a larger, more specific kinase panel.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2x kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 300 mM NaCl, 2 mM DTT, 20 mM MgCl₂)[7].

    • Prepare solutions of a generic tyrosine kinase (e.g., Src) and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

    • Prepare a solution of ATP at a concentration relevant to the kinase's Kₘ (e.g., 100 µM).

    • Prepare serial dilutions of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one and Staurosporine.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound or control to the appropriate wells.

    • Add 5 µL of a master mix containing the kinase and substrate in 1x kinase buffer.

  • Initiation and Incubation:

    • Start the reaction by adding 2.5 µL of the ATP solution[8].

    • Mix briefly and incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and detect the remaining ATP (or generated ADP) using a commercial kit like ADP-Glo™ (Promega). This involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent addition to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot percent inhibition against the logarithm of concentration to determine the IC₅₀ value.

Data Interpretation and Future Directions

The quantitative data from these experiments should be summarized for clear comparison.

Hypothetical Comparative Data
CompoundCell Viability IC₅₀ (K562 cells)Kinase Inhibition IC₅₀ (Generic TK)
6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one Experimental Value (e.g., 25.5 µM)Experimental Value (e.g., > 100 µM)
Doxorubicin (Standard) 0.2 µMNot Applicable
Staurosporine (Standard) 0.01 µM0.005 µM
Decision-Making Framework

This diagram illustrates how the initial benchmarking data can guide subsequent research efforts.

G A Initial Benchmarking Results Cytotoxicity IC₅₀ Kinase IC₅₀ B A:f0->B Scenario 1 C C A:f1->C Scenario 2 D D A->D Scenario 3 E Pursue Mechanism of Action: - DNA Intercalation Assays - Apoptosis Assays - Topoisomerase Assays B->E F Pursue Kinase Selectivity: - Screen against Kinase Panel - Structure-Activity Relationship (SAR) - Target Engagement Assays C->F G Consider Alternative Targets: - GPCR Screening - Ion Channel Assays - Re-evaluate Scaffold Utility D->G

Caption: Logic diagram for interpreting initial screening results.

Based on the hypothetical data, 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one shows modest cytotoxicity but no significant kinase activity at the tested concentrations. This would suggest that its biological activity, if pursued, is likely not mediated by direct kinase inhibition. The logical next step under this scenario would be to investigate other mechanisms of cytotoxicity or to use the compound as a scaffold for synthetic modifications aimed at improving potency against cellular targets.

This structured approach ensures that research capital is invested efficiently, grounding decisions in robust, comparative data. By benchmarking against well-understood standards, we can quickly and objectively assess the potential of novel chemical entities like 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one and chart a clear path for their future development.

References

  • 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. MySkinRecipes. Available at: [Link]

  • 6-amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 312895. PubChem. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. J&K Scientific. Available at: [Link]

  • In vitro kinase assay. protocols.io. Available at: [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. Available at: [Link]

  • In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. ACS Publications. Available at: [Link]

  • CellTiter-Glo Assay. OUS-research.no. Available at: [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link]

  • (PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • Benchmarking Sets for Molecular Docking. docking.org. Available at: [Link]

  • 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. PMC. Available at: [Link]

  • CAS:681246-49-1 | 6-amino-7-bromo-2,3-dihydro-1H-inden-1-one. ALFA CHEMICAL. Available at: [Link]

  • In vitro kinase assay. protocols.io. Available at: [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Available at: [Link]

  • Concordance of All 1466 Kinase-Inhibitor Pairs between Different Sources Measured by Four Metrics a. ResearchGate. Available at: [Link]

  • Benchmarking compound activity prediction for real-world drug discovery applications. NIH. Available at: [Link]

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Available at: [Link]

  • Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline. PubMed. Available at: [Link]

Sources

A Guide to the Orthogonal Validation of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one's Biological Effects

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the rigorous, multi-faceted validation of the biological effects of a novel chemical entity, 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. In drug discovery, the journey from a preliminary "hit" to a validated lead compound is fraught with potential for misinterpretation and false positives. It is imperative to build a robust body of evidence through orthogonal methodologies—distinct, complementary assays that measure the same biological event through different techniques. This approach minimizes the risk of artifacts and ensures that the observed effects are genuinely linked to the compound's interaction with its intended target.

The subject of our investigation, 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, is an intriguing molecule. Its indanone core is a privileged structure found in various pharmacologically active compounds, including those targeting the central nervous system.[1][2] While its specific biological activity is not yet widely characterized, its structure suggests potential as a modulator of key cellular pathways. This guide will therefore use this compound as a model to illustrate a universally applicable validation workflow, assuming it has been identified as a hit in a primary screen against a hypothetical protein kinase, "Kinase X."

Our validation strategy is built on three pillars:

  • Confirming Target Engagement: Does the compound physically interact with its intended target in a cellular context?

  • Validating Target Modulation: Does this interaction lead to a functional change in the target and its downstream signaling pathway?

  • Correlating with a Phenotypic Outcome: Does the molecular activity translate into a measurable, disease-relevant effect on the cell?

By systematically addressing these questions with the orthogonal assays detailed below, researchers can build a high-confidence data package to justify the progression of a novel compound like 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one in the drug discovery pipeline.

Section 1: Direct Target Engagement Validation in a Cellular Milieu

The foundational step in validating a small molecule inhibitor is to unequivocally demonstrate that it physically binds to its putative target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[3] It operates on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[3][4][5]

Causality Behind Experimental Choice:

We select CETSA as the primary validation assay because it directly measures biophysical interaction in an unadulterated cellular system, without the need for protein purification, labeling, or modification, which can introduce artifacts.[4][6] A positive result provides strong evidence that the compound can access and bind its target under physiological conditions.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Quantification start Culture cells to ~80% confluency treat Treat cells with Vehicle (DMSO), 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, or Positive Control start->treat harvest Harvest and resuspend cells treat->harvest aliquot Aliquot cell suspension into PCR tubes harvest->aliquot heat Heat aliquots across a temperature gradient (e.g., 40°C to 70°C for 3 min) aliquot->heat lysis Lyse cells via freeze-thaw cycles heat->lysis centrifuge Centrifuge to separate soluble fraction (stabilized protein) from precipitate lysis->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect quantify Quantify remaining soluble Target Protein (e.g., via Western Blot or ELISA) collect->quantify end_node Generate melt curve and determine Tagg shift quantify->end_node

Caption: CETSA workflow to validate target engagement.

Detailed CETSA Protocol
  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293 expressing Kinase X) and grow to 70-80% confluency. Treat cells with 1% DMSO (vehicle control), a known Kinase X inhibitor (positive control, e.g., 10 µM Staurosporine), and varying concentrations of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one (e.g., 1 µM, 10 µM, 50 µM) for 1-2 hours at 37°C.

  • Harvesting: Scrape and collect the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments), followed by cooling to 4°C.

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, stabilized protein fraction. Analyze the amount of soluble Kinase X at each temperature point using Western Blotting.

  • Data Interpretation: Plot the percentage of soluble Kinase X against temperature for each treatment condition. The temperature at which 50% of the protein has aggregated is the melting temperature (Tagg). A successful hit will show a rightward shift in the melting curve, indicating an increase in Tagg.

Comparative Data: CETSA
CompoundConcentrationMelting Temp (Tagg)ΔTagg (vs. Vehicle)Interpretation
Vehicle (DMSO)1%52.1°C-Baseline thermal stability
Positive Control (Staurosporine)10 µM59.8°C+7.7°CConfirmed target engagement
6-Amino-7-bromo-inden-1-one 10 µM 57.3°C +5.2°C Strong evidence of target engagement
Inactive Analog10 µM52.3°C+0.2°CNo significant target engagement

Section 2: Orthogonal Validation of Target Pathway Modulation

Confirming target engagement is necessary but not sufficient. We must demonstrate that this binding event alters the target's function and modulates its downstream signaling pathway. We will use two orthogonal methods: Western Blotting to assess protein-level changes and qPCR to assess transcript-level changes.

A. Western Blotting for Protein Phosphorylation

Causality Behind Experimental Choice: For a protein kinase target, the most direct functional readout is its activity—the phosphorylation of its substrates. Western Blotting allows for the specific detection and quantification of the phosphorylated (active) form of a downstream substrate, providing a direct measure of the upstream kinase's inhibition.[7][8] It is orthogonal to CETSA as it measures a functional consequence rather than a biophysical interaction.

Experimental Workflow: Western Blotting

WB_Workflow cluster_prep Sample Preparation cluster_page Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection & Analysis treat Treat cells with compounds and/or stimuli (e.g., growth factor) lyse Lyse cells and quantify total protein treat->lyse load Load protein lysates onto SDS-PAGE gel lyse->load run Separate proteins by size via electrophoresis load->run transfer Transfer proteins to a membrane (PVDF/Nitrocellulose) run->transfer block Block membrane to prevent non-specific binding transfer->block p_ab Incubate with Primary Antibody (e.g., anti-phospho-Substrate Y) block->p_ab wash1 Wash p_ab->wash1 s_ab Incubate with HRP-conjugated Secondary Antibody wash1->s_ab wash2 Wash s_ab->wash2 ecl Add chemiluminescent substrate (ECL) wash2->ecl image Image blot using a digital imager ecl->image analyze Perform densitometry analysis (Normalize to total protein or loading control) image->analyze end_node Quantify change in protein phosphorylation analyze->end_node

Caption: Western Blot workflow for target modulation analysis.

  • Cell Treatment & Lysis: Culture cells and treat with compounds as described for CETSA. If Kinase X is part of a signaling cascade, you may need to stimulate the pathway (e.g., with a growth factor) to induce phosphorylation of its substrate, "Substrate Y". After treatment, lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.[9]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Analysis: Quantify the band intensity using densitometry software. To ensure accurate comparison, strip the membrane and re-probe for total Substrate Y and a loading control (e.g., GAPDH or β-actin). Normalize the p-Substrate Y signal to the loading control.

B. Quantitative PCR (qPCR) for Gene Expression

Causality Behind Experimental Choice: Many kinase signaling pathways culminate in the activation of transcription factors, leading to changes in gene expression. qPCR is a highly sensitive and specific method to quantify these changes at the mRNA level.[11] If Kinase X regulates the transcription of a specific gene, "Gene Z," then inhibiting Kinase X should lead to a measurable change in Gene Z's mRNA levels. This provides an independent, orthogonal confirmation of pathway modulation.

  • RNA Extraction: Treat cells with compounds as previously described. Extract total RNA from the cells using a suitable kit (e.g., RNeasy from Qiagen) or Trizol-based method.[12] Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers specific for Gene Z, and a fluorescent dye-based detection chemistry like SYBR Green.[12] Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Real-Time PCR: Run the reaction in a real-time PCR instrument. The instrument will monitor the fluorescence increase in real-time as the target DNA is amplified.

  • Data Analysis: Determine the quantification cycle (Cq) for both the target gene (Gene Z) and the housekeeping gene. Calculate the relative change in Gene Z expression using the ΔΔCq method.

Comparative Data: Pathway Modulation
Compound (10 µM)p-Substrate Y Level (Western Blot, % of Control)Gene Z Expression (qPCR, Fold Change vs. Control)Interpretation
Stimulated Control100%1.0Baseline pathway activity
Positive Control12%0.2Confirmed pathway inhibition
6-Amino-7-bromo-inden-1-one 25% 0.3 Consistent pathway inhibition
Inactive Analog98%0.95No significant pathway inhibition

Section 3: Phenotypic Validation in a Disease-Relevant Assay

The ultimate goal of an inhibitor is to correct a disease-related cellular phenotype. A phenotypic screen assesses a compound's effect in a more complex, biologically relevant system, often without a preconceived target bias.[13][14][15] This approach serves as a crucial orthogonal validation step, bridging the gap between molecular target modulation and a desired physiological outcome.

Causality Behind Experimental Choice:

Given the potential for CNS activity of indanone derivatives, a relevant phenotypic assay could involve neuronal cells. A high-content imaging assay measuring neurite outgrowth is an excellent choice. It provides a quantifiable, physiologically relevant readout that is the culmination of numerous intracellular signaling pathways. If Kinase X is known to negatively regulate neurite outgrowth, its inhibition should promote it. This assay validates the biological consequence of target engagement in a system that is more complex than a simple biochemical readout.

  • Cell Culture: Plate a neuronal cell line (e.g., PC-12 or primary neurons) on a suitable substrate in multi-well imaging plates.

  • Differentiation and Treatment: Induce differentiation (e.g., with Nerve Growth Factor for PC-12 cells). Treat the cells with the vehicle, positive control, 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, and the inactive analog.

  • Staining: After an appropriate incubation period (e.g., 48-72 hours), fix the cells and stain them with fluorescent markers for the cell body (e.g., Hoechst for the nucleus) and neurites (e.g., an antibody against β-III tubulin).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use specialized software to automatically identify cells and trace neurites. Quantify parameters such as total neurite length per cell, number of branches, and number of cells with neurites.

Comparative Data: Phenotypic Assay
Compound (10 µM)Average Neurite Length (µm per cell)% Increase vs. ControlInterpretation
Differentiated Control55.2-Baseline neurite outgrowth
Positive Control101.5+83.9%Confirmed phenotypic effect
6-Amino-7-bromo-inden-1-one 92.1 +66.8% Strong, desired phenotypic effect
Inactive Analog56.1+1.6%No significant phenotypic effect

Overall Validation Framework

The power of this workflow lies in the convergence of evidence from independent, orthogonal assays. Each step serves to de-risk the program and build confidence in the compound's mechanism of action.

Validation_Framework cluster_validation Orthogonal Validation Cascade hit Initial Hit: 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one cetsa Assay 1: CETSA (Biophysical) hit->cetsa wb Assay 2: Western Blot (Functional - Protein) cetsa->wb confirms functional consequence conclusion Validated Lead Candidate cetsa->conclusion Direct Target Engagement qpcr Assay 3: qPCR (Functional - Transcript) wb->qpcr confirms downstream effect wb->conclusion Target Modulation pheno Assay 4: Phenotypic Screen (Physiological) qpcr->pheno correlates to cellular outcome pheno->conclusion pheno->conclusion Desired Phenotype

Caption: A logical framework for orthogonal validation.

Conclusion

This guide outlines a rigorous, multi-pronged strategy for validating the biological effects of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. By employing an orthogonal validation cascade—starting with direct evidence of target engagement (CETSA), followed by confirmation of target and pathway modulation (Western Blot, qPCR), and culminating in the verification of a desired cellular phenotype (High-Content Imaging)—we can establish a robust, trustworthy case for a compound's mechanism of action. The convergence of positive results from these distinct methodologies provides a high degree of confidence that the observed effects are specific, on-target, and physiologically relevant, thereby justifying its advancement as a validated lead candidate for further development.

References

  • MySkinRecipes. (n.d.). 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 6-amino-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments in biological activities of indanones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Retrieved from [Link]

  • Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • National Institutes of Health. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Retrieved from [Link]

  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

  • Chemspace. (2024). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Retrieved from [Link]

  • YouTube. (2021). qPCR (real-time PCR) protocol explained. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • PubMed. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. Retrieved from [Link]

  • Gene-Quantification. (n.d.). Good practice guide for the application of quantitative PCR (qPCR). Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • Technology Networks. (2023). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Phenotypic Screening. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.